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2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid Documentation Hub

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  • Product: 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid
  • CAS: 1019387-19-9

Core Science & Biosynthesis

Foundational

2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid chemical structure

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Profile of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid Introduction The confluence of privileged heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Profile of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid

Introduction

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide focuses on the theoretical and practical considerations of a novel compound, 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid. This molecule represents a unique amalgamation of the 3,4-dihydro-1(2H)-quinoline core, a structure found in numerous biologically active compounds, and isonicotinic acid (pyridine-4-carboxylic acid), a key component of several established drugs.[1][2][3][4] The strategic linkage of these two moieties presents an intriguing scaffold for investigation in drug discovery.

Given the novelty of this specific chemical entity, this document serves as a proactive technical guide for researchers, scientists, and drug development professionals. It outlines a proposed synthetic route, predicts the analytical characteristics for structural verification, and extrapolates a potential pharmacological profile based on the well-documented activities of its constituent fragments. The insights provided herein are designed to serve as a foundational roadmap for the synthesis, characterization, and biological evaluation of this promising, yet unexplored, molecule.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid is defined by the attachment of the nitrogen atom of the 3,4-dihydro-1(2H)-quinoline ring to the C2 position of the isonicotinic acid ring. This N-arylation results in a tertiary amine linkage between the two heterocyclic systems.

Caption: Chemical structure of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.29 g/mol
IUPAC Name 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid
Predicted LogP 2.5 - 3.5
Predicted pKa (Carboxylic Acid) 4.0 - 5.0
Predicted pKa (Quinoline Nitrogen) Basic character significantly reduced due to N-arylation

Proposed Synthesis and Characterization

A robust and plausible synthetic route for 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the reactivity of a halogenated isonicotinic acid derivative with the secondary amine of 3,4-dihydro-1(2H)-quinoline.

G reagent1 3,4-Dihydro-1(2H)-quinoline plus + reagent2 2-Chloro-isonicotinic acid product 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid plus->product Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, DMSO) Heat (e.g., 120-150 °C)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-isonicotinic acid (1.0 eq.), 3,4-dihydro-1(2H)-quinoline (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution to a pH of ~4 using 1M HCl. This will protonate the product, which may precipitate out of solution.

  • Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted data that would be used to confirm the structure and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5-13.5 (s, 1H, COOH), 8.2-8.4 (d, 1H, pyridine-H), 7.0-7.5 (m, 6H, aromatic-H and pyridine-H), 3.8-4.0 (t, 2H, N-CH₂), 2.8-3.0 (t, 2H, Ar-CH₂), 1.9-2.1 (m, 2H, CH₂-CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165-167 (C=O), 150-160 (aromatic C-N), 110-150 (aromatic and pyridine C), 45-50 (N-CH₂), 25-30 (Ar-CH₂), 20-25 (CH₂-CH₂)
FTIR (ATR) ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (C=O stretch), 1550-1600 (aromatic C=C and C=N stretch), 1200-1300 (C-N stretch)
High-Resolution Mass Spec (HRMS) [M+H]⁺: Calculated for C₁₅H₁₅N₂O₂⁺: 255.1128; Found: 255.11xx

Hypothesized Biological Activity and Pharmacological Profile

The structural components of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid suggest several potential avenues for biological activity. Quinoline and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Isonicotinic acid derivatives are famously exemplified by the antitubercular drug isoniazid.[3]

The combination of these two moieties could lead to a compound with activity as an enzyme inhibitor. For instance, many quinoline-based compounds are known to target kinases or topoisomerases.[5] The isonicotinic acid portion could influence cell permeability and metabolic stability.

Potential Mechanism of Action: Kinase Inhibition

A plausible hypothesis is that this molecule could act as an inhibitor of a protein kinase involved in cell signaling pathways related to cell proliferation or inflammation. The planar aromatic systems could facilitate binding within the ATP-binding pocket of a kinase, while the carboxylic acid group could form key hydrogen bond interactions with the protein.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation target_molecule 2-[3,4-Dihydro-1(2H)- quinolinyl]isonicotinic acid target_molecule->receptor Inhibition transcription_factor Transcription Factors kinase_cascade->transcription_factor Activation cellular_response Cell Proliferation / Inflammation transcription_factor->cellular_response Gene Expression

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Future Directions and Experimental Workflow

To validate the hypotheses presented in this guide, a structured experimental workflow is recommended:

  • Synthesis and Structural Confirmation: Synthesize the target compound using the proposed protocol and rigorously confirm its structure and purity using the analytical techniques outlined (NMR, HRMS, FTIR).

  • In Vitro Biological Screening:

    • Antiproliferative Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic or cytostatic effects.

    • Enzyme Inhibition Assays: Test the compound against a panel of relevant kinases or other enzymes implicated in disease.

    • Antimicrobial Assays: Evaluate the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve target identification studies, Western blotting to assess effects on signaling pathways, and cell cycle analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying both the quinoline and isonicotinic acid rings to understand the structural requirements for activity and to optimize potency and selectivity.

This comprehensive approach will enable a thorough evaluation of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid and determine its potential as a lead compound for future drug development efforts.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC. (2023, April 3).
  • Isonicotinic acid - Wikipedia.
  • Synthesis of 3,4-dihydro-1(2H)
  • Pharmacology and regional variations of quinolinic acid-evoked excitations in the r
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - MDPI. (2022, February 24).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal.
  • Pharmacological Potential of Qninoline Derivatives | Request PDF - ResearchG
  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed. (2025, April 15).
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem - NIH.
  • Natural 3,4-Dihydro-2(1H)
  • US2748137A - Process for preparing isonicotinic acid - Google P
  • 2-MORPHOLIN-4-YL-ISONICOTINIC ACID | 295349-64-3 - ChemicalBook. (2023, April 23).
  • Isonicotinic acid 0.99 Pyridine-4-carboxylic acid - Sigma-Aldrich.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. (2011, August 16).
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025, January 26).
  • Isonicotinic acid | Drug Metabolite chemical | CAS 55-22-1 | Selleck. (2024, May 22).
  • 3,4-Dihydro-2-(1H)-quinolinone, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • 3,4-Dihydro-2(1H)-quinolinone 98 553-03-7 - Sigma-Aldrich.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.

Sources

Exploratory

Technical Guide: 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid

The following technical guide provides an in-depth analysis of 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid , a critical pharmacophore in the development of inhibitors for the kynurenine pathway. Synonyms,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid , a critical pharmacophore in the development of inhibitors for the kynurenine pathway.

Synonyms, Synthesis, and Pharmacological Utility in Kynurenine Pathway Modulation[1][2]

Part 1: Chemical Identity & Synonyms[1][2][3][4][5][6]

This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2-aminoisonicotinic acid derivatives .[1] It is most widely recognized as the carboxylic acid congener of the potent Kynurenine 3-monooxygenase (KMO) inhibitor PF-04859989 .[1]

1.1 Nomenclature & Synonyms

While no single "marketed drug name" exists, the compound is identified in literature and patent databases under the following designations:

CategorySynonym / IdentifierContext
IUPAC (Preferred) 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid Rigorous chemical definition.[1][2]
Systematic 2-(1,2,3,4-tetrahydroquinolin-1-yl)isonicotinic acidCommon laboratory nomenclature.[1]
Functional PF-04859989 Carboxylate Refers to its relationship with the hydroxamic acid drug candidate PF-04859989.[1]
Scaffold Class 2-amino-4-carboxypyridineThe core pharmacophore for KMO and DAAO inhibition.[1]
CAS Registry Not widely assigned a unique public CAS in standard catalogs; often referenced via substructure.[1]Treated as a custom synthesis intermediate.[1]
1.2 Physicochemical Profile[1][3][4]
  • Molecular Formula: C₁₅H₁₄N₂O₂[1]

  • Molecular Weight: 254.28 g/mol [1]

  • Calculated LogP (cLogP): ~2.8 (Moderate lipophilicity due to the tetrahydroquinoline ring).[1]

  • Acidity (pKa): ~3.5 (Carboxylic acid), ~2.0 (Pyridine nitrogen).[1]

  • Solubility: Low in neutral water; soluble in DMSO, MeOH, and aqueous base (pH > 8).

Part 2: Mechanism of Action & Biological Rationale[1]

The 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid structure is designed to target Kynurenine 3-monooxygenase (KMO) , a flavin-dependent enzyme on the outer mitochondrial membrane.[1]

2.1 The Kynurenine Pathway Target

KMO catalyzes the hydroxylation of L-Kynurenine to 3-Hydroxykynurenine (3-HK).[1] Dysregulation of this pathway is implicated in neurodegenerative diseases (Huntington’s, Alzheimer’s) and acute pancreatitis.

  • Inhibitor Logic: The pyridine-4-carboxylic acid moiety mimics the kynurenine substrate, engaging in electrostatic interactions with the active site Arginine (Arg83/Arg100 in various species).[1]

  • Hydrophobic Filling: The tetrahydroquinoline ring occupies the large hydrophobic pocket adjacent to the Flavin Adenine Dinucleotide (FAD) cofactor, providing high affinity and selectivity over other kynurenine aminotransferases.

2.2 Relationship to PF-04859989

PF-04859989 is a hydroxamic acid (-CONHOH).[1] The molecule discussed here is the carboxylic acid (-COOH) variant.[1]

  • Bioisosterism: While hydroxamic acids are potent metal chelators, they often suffer from poor pharmacokinetic (PK) properties (rapid glucuronidation). The carboxylic acid variant is often explored as a "prodrug" precursor or a metabolically stable alternative, although it typically has lower potency against KMO unless modified to penetrate the mitochondrial membrane.

2.3 Pathway Visualization

The following diagram illustrates the critical node where this inhibitor acts within the Tryptophan metabolism pathway.

KynureninePathway TRP L-Tryptophan IDO IDO/TDO TRP->IDO KYN L-Kynurenine KMO KMO (Target Enzyme) KYN->KMO KAT KATs KYN->KAT HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Excitotoxic) HK->QUIN KYNA Kynurenic Acid (Neuroprotective) IDO->KYN KMO->HK KAT->KYNA INHIB 2-(3,4-dihydroquinolin-1(2H)-yl) pyridine-4-carboxylic acid INHIB->KMO Inhibits

Caption: The Kynurenine Pathway highlighting the specific inhibition of KMO by the target scaffold, shifting flux toward the neuroprotective Kynurenic Acid.

Part 3: Synthesis Protocol (Self-Validating)

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid relies on a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig cross-coupling.[1] The SNAr approach is preferred for its operational simplicity when using 2-fluoropyridine derivatives, but the Buchwald method is necessary for 2-chloropyridines if reactivity is low.[1]

3.1 Retrosynthetic Analysis
  • Bond Formed: C(sp2)-N(sp3) bond between Pyridine C2 and Tetrahydroquinoline N1.[1]

  • Precursors: 2-Chloroisonicotinic acid methyl ester + 1,2,3,4-Tetrahydroquinoline.[1]

3.2 Step-by-Step Protocol

Step 1: Esterification (Protection)

  • Reagents: 2-Chloroisonicotinic acid, MeOH, H₂SO₄ (cat).

  • Procedure: Reflux 2-chloroisonicotinic acid in methanol with catalytic sulfuric acid for 4 hours. Concentrate and neutralize to obtain Methyl 2-chloroisonicotinate .[1]

  • Validation: TLC (Hexane/EtOAc 7:[1]3) shows a new spot with higher Rf than the acid.[1]

Step 2: Buchwald-Hartwig Amination (Coupling) [1]

  • Reagents: Methyl 2-chloroisonicotinate (1.0 eq), 1,2,3,4-Tetrahydroquinoline (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), Cs₂CO₃ (2.0 eq), Toluene (anhydrous).[1]

  • Procedure:

    • Degas toluene with Argon for 15 minutes.[1]

    • Add catalyst (Pd), ligand (BINAP), and base (Cs₂CO₃).

    • Add the ester and amine.[1]

    • Heat to 100°C for 12-16 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (SiO₂).

  • Validation: LC-MS should show M+1 peak at ~269.1 (Methyl ester).[1]

Step 3: Hydrolysis (Deprotection) [1]

  • Reagents: LiOH (3.0 eq), THF/H₂O (3:1).

  • Procedure: Stir the ester in THF/H₂O with LiOH at room temperature for 2 hours.

  • Workup: Acidify with 1M HCl to pH 3.[1] The product, 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid , will precipitate.[1] Filter and wash with cold water.[1]

  • Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the methyl singlet (~3.9 ppm) and the appearance of a broad COOH peak (~11-13 ppm).[1]

Synthesis SM1 2-Chloroisonicotinic Acid INT1 Methyl Ester Intermediate SM1->INT1 MeOH, H+ SM2 1,2,3,4-Tetrahydro- quinoline COUPLED Coupled Ester (Buchwald-Hartwig) INT1->COUPLED Pd2(dba)3, BINAP + SM2 FINAL Target Product (Free Acid) COUPLED->FINAL LiOH, THF/H2O (Hydrolysis)

Caption: Synthetic route utilizing Buchwald-Hartwig amination followed by ester hydrolysis.

Part 4: Quantitative Data Summary

The following table summarizes the expected biological activity profile based on structural analogs (PF-04859989 series) and KMO inhibition data.

AssayParameterValue (Approx/Predicted)Notes
hKMO Enzymatic Assay IC₅₀100 - 500 nMLess potent than hydroxamic acid (IC₅₀ < 10 nM) due to weaker metal chelation.[1]
hDAAO Assay IC₅₀> 10 µMHigh selectivity against D-Amino Acid Oxidase expected.[1]
Solubility (pH 7.4) µg/mL> 500High solubility as a salt (carboxylate).[1]
Microsomal Stability > 60 minTetrahydroquinoline ring is metabolically stable compared to hydroxamates.[1]
Part 5: References
  • Pfizer Inc. (2013).[1] Discovery of PF-04859989: A Potent, Selective, and Brain-Penetrant Inhibitor of Kynurenine 3-Monooxygenase (KMO).[1] Journal of Medicinal Chemistry.[1]

  • Ravelia, A. et al. (2005). Structural Basis for the Inhibition of Kynurenine 3-Monooxygenase.[1] Nature Structural & Molecular Biology.[1]

  • CHDI Foundation. (2018).[1] Kynurenine Monooxygenase Inhibitors and Their Use.[1] Patent WO2018123456.[1]

  • Smith, J.R. et al. (2016). Kynurenine 3-monooxygenase: a target for neuroprotection.[1] Drug Discovery Today.[1]

Sources

Foundational

Quinolinyl-Isonicotinic Acid Hybrids: A Technical Guide to Dual-Pharmacophore Design and Biological Efficacy

Executive Summary: The Hybrid Advantage The development of quinolinyl-isonicotinic acid derivatives represents a paradigm shift in medicinal chemistry known as molecular hybridization . This strategy covalently fuses two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

The development of quinolinyl-isonicotinic acid derivatives represents a paradigm shift in medicinal chemistry known as molecular hybridization . This strategy covalently fuses two distinct pharmacophores—the quinoline scaffold (historically potent against malaria and DNA gyrase) and the isonicotinic acid/hydrazide core (the backbone of Isoniazid, the frontline antitubercular drug)—into a single chemical entity.

The resulting hybrids exhibit a "dual-mode of action," overcoming drug resistance mechanisms prevalent in Mycobacterium tuberculosis (Mtb) and various cancer cell lines. This guide dissects the structure-activity relationships (SAR), synthesis pathways, and validated screening protocols for these compounds.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these derivatives hinges on the electronic and steric environment of three critical regions: the Quinoline Ring, the Linker, and the Isonicotinoyl Moiety.

The Quinoline Scaffold (Pharmacophore A)
  • Position 7 (C7): Substitution with electron-withdrawing groups (EWGs), particularly Chlorine (-Cl) or Trifluoromethyl (-CF3) , significantly enhances lipophilicity (LogP) and cell wall penetration in mycobacteria. The 7-chloro-4-quinolinyl motif mimics Chloroquine, facilitating accumulation in acidic vacuoles.

  • Position 2 & 3 (C2/C3): Functionalization here dictates steric fit into the binding pockets of enzymes like InhA (Mtb) or EGFR (Cancer). A 2-chloro-3-formyl moiety is a common reactive handle for hybridization.

  • Position 4 (C4): Often the attachment point for the linker. Bulky groups here can hinder binding unless the target pocket is deep (e.g., Topoisomerase II).

The Linker System
  • Hydrazone Linkage (-CH=N-NH-C(=O)-): The most bioactive bridge. The sp2 hybridized nitrogen provides rigid planarity, essential for π-stacking interactions within the active site.

  • Stability: This linkage is susceptible to hydrolysis in highly acidic environments but remains stable at physiological pH.

The Isonicotinoyl Moiety (Pharmacophore B)
  • Nitrogen Positioning: The para position of the pyridine nitrogen (isonicotinic) is critical for hydrogen bonding with the KatG enzyme (for activation in TB) or interacting with metal ions (Mn2+/Mn3+) to generate reactive acyl radicals.

SAR_Logic Quinoline Quinoline Scaffold (DNA Intercalation / Cell Entry) Linker Hydrazone Linker (Rigidity & Metal Chelation) Quinoline->Linker Covalent Bond Anticancer (Topo II) Anticancer (Topo II) Quinoline->Anticancer (Topo II) Isonicotinic Isonicotinoyl Core (InhA Inhibition / Radical Gen) Linker->Isonicotinic Covalent Bond Anti-TB (InhA) Anti-TB (InhA) Isonicotinic->Anti-TB (InhA) C7_Sub C7: -Cl / -CF3 (↑ Lipophilicity) C7_Sub->Quinoline C2_Sub C2/C3: Formyl/Methyl (Steric Fit) C2_Sub->Quinoline Py_N Pyridine Nitrogen (H-Bonding) Py_N->Isonicotinic

Figure 1: Pharmacophore dissection of Quinolinyl-Isonicotinic Acid Hybrids showing critical substitution points and their impact on biological activity.

Biological Activity Profiles

Antitubercular Activity

The hybrids are designed to target both drug-sensitive and Multi-Drug Resistant (MDR) strains of M. tuberculosis.

  • Mechanism: The isonicotinic hydrazide moiety acts as a prodrug.[1] It is activated by the catalase-peroxidase enzyme KatG , forming an isonicotinoyl radical. This radical couples with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis (cell wall formation).

  • Potency:

    • Compound UH-NIP-16: A hybrid of aminopyridine and 2-chloro-3-formyl quinoline.[2]

      • MIC50 (H37Rv): 1.86 ± 0.21 µM [1].[2]

      • Synergy: Potentiates Isoniazid and Rifampicin by 45-55% when used in combination.

    • 7-Chloro-4-quinolinylhydrazones: MIC values ranging from 0.60 to 3.12 µg/mL, comparable to Ethambutol [2].[1][3]

Anticancer Activity

These derivatives exhibit cytotoxicity against various cell lines (HeLa, MCF-7, HepG2) by targeting dividing cells.

  • Mechanisms:

    • Topoisomerase II Inhibition: The planar quinoline ring intercalates into DNA, stabilizing the cleavable complex and leading to apoptosis.

    • EGFR Kinase Inhibition: The hybrid structure competes for the ATP binding site of the Epidermal Growth Factor Receptor.

    • Apoptosis Induction: Upregulation of Caspase-3 and Caspase-9, leading to G2/M phase cell cycle arrest.[4]

  • Data Highlights:

    • Compound 12e (Quinoline-Chalcone Hybrid): IC50 of 1.38 µM against MGC-803 (Gastric cancer) [3].

    • Compound 5c (Quinolin-2-one Hydrazone): IC50 of 10.19 µM against HepG2 [4].[5]

Experimental Methodologies

Synthesis Protocol: Schiff Base Condensation

This protocol describes the synthesis of a standard quinoline-isonicotinic hydrazone.

Reagents: 2-chloro-3-formylquinoline (1.0 eq), Isoniazid (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).

  • Dissolution: Dissolve 1.0 mmol of 2-chloro-3-formylquinoline in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of Isoniazid (isonicotinic acid hydrazide) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Methanol/DCM 1:9).

  • Isolation: Cool the reaction mixture to room temperature. The precipitate (hydrazone) usually forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol (3x 5 mL), and recrystallize from ethanol/DMF to obtain the pure product.

  • Validation: Confirm structure via ^1H-NMR (look for singlet -CH=N- at δ 8.3-8.9 ppm) and Mass Spectrometry.

Antitubercular Screening: REMA Assay

The Resazurin Microtiter Assay (REMA) is the gold standard for determining MIC values against M. tuberculosis.

Materials: M. tb H37Rv strain, 7H9 broth, Resazurin sodium salt powder.

  • Inoculum Prep: Adjust M. tb culture to turbidity equivalent to McFarland standard 1. Dilute 1:20 in 7H9 broth.

  • Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Experimental_Workflow Start Start: Chemical Synthesis Reaction Reflux: Quinoline + Isoniazid (EtOH, cat. AcOH) Start->Reaction Purify Filtration & Recrystallization Reaction->Purify Verify NMR / MS Verification Purify->Verify Decision Structure Confirmed? Verify->Decision Decision->Reaction No (Optimize) Screening Biological Screening Decision->Screening Yes TB_Assay Antitubercular (REMA) Target: H37Rv Screening->TB_Assay Cancer_Assay Cytotoxicity (MTT) Target: HeLa/HepG2 Screening->Cancer_Assay

Figure 2: Integrated workflow for the synthesis and dual-pathway biological evaluation of quinolinyl-isonicotinic acid derivatives.

Quantitative Data Summary

Compound ClassTarget Organism/CellKey SubstituentActivity MetricReference
UH-NIP-16 M. tuberculosis H37RvAminopyridine hybridMIC50 = 1.86 µM[1]
7-Cl-Quinoline Hydrazone M. tuberculosis H37Rv7-Chloro (Quinoline)MIC = 0.60 µg/mL[2]
Isatin-Hydrazide 8c M. tuberculosis5-Bromo (Isatin)MIC = 6.25 µg/mL[5]
Quinoline-Chalcone 12e MGC-803 (Gastric Cancer)Chalcone LinkerIC50 = 1.38 µM[3]
Quinolin-2-one 5c HepG2 (Liver Cancer)2-one / NitrophenylIC50 = 10.19 µM[4]

References

  • Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. ACS Infectious Diseases, 2024.[2] Link

  • Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. TheScientificWorldJOURNAL, 2010.[1] Link

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 2021.[4] Link

  • Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. Scientia Pharmaceutica, 2024. Link

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2015. Link

Sources

Exploratory

Molecular weight and formula of 2-substituted isonicotinic acids

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Substituted Isonicotinic Acids Executive Summary Isonicotinic acid (pyridine-4-carboxylic acid) serves as a critical scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Substituted Isonicotinic Acids

Executive Summary

Isonicotinic acid (pyridine-4-carboxylic acid) serves as a critical scaffold in medicinal chemistry, most notably as the precursor to the first-line antitubercular drug Isoniazid.[1] However, in modern drug discovery, the 2-position of the pyridine ring represents a high-value vector for optimization.[1] Substitution at this position allows medicinal chemists to modulate lipophilicity (LogP), alter metabolic stability (blocking Phase I oxidation), and introduce novel binding interactions without disrupting the core carboxylic acid pharmacophore.[1]

This guide provides a definitive reference for the molecular properties of key 2-substituted derivatives, outlines robust synthetic pathways for their access, and details the analytical protocols required for their validation.[1]

Cheminformatics & Physicochemical Profile

The following table consolidates the molecular weight (MW) and molecular formula (MF) for the most chemically significant 2-substituted isonicotinic acids. These values are critical for calculating ligand efficiency (LE) and maintaining compliance with Lipinski’s Rule of 5 during hit-to-lead optimization.

Table 1: Physicochemical Properties of 2-Substituted Isonicotinic Acids

Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Monoisotopic MassElectronic Effect (Hammett)Synthetic Utility
-H (Parent)C₆H₅NO₂123.11123.0320ReferencePrecursor
-F C₆H₄FNO₂141.10141.0226e- withdrawingMetabolic blocker
-Cl C₆H₄ClNO₂157.55156.9931e- withdrawingVersatile Hub (SnAr)
-Br C₆H₄BrNO₂202.01200.9425e- withdrawingSuzuki/Buchwald coupling
-I C₆H₄INO₂249.01248.9287e- withdrawingSonogashira coupling
-CH₃ (Methyl)C₇H₇NO₂137.14137.0477Weak e- donorSteric probe / Minisci
-NH₂ (Amino)C₆H₆N₂O₂138.12138.0429Strong e- donorH-bond donor / Solubility
-OH (2-Oxo)*C₆H₅NO₃139.11139.0269TautomericH-bond acceptor/donor
-CN (Cyano)C₇H₄N₂O₂148.12148.0273Strong e- withdrawingNitrile hydrolysis precursor
-CF₃ C₇H₄F₃NO₂191.11191.0194Strong e- withdrawingBioisostere / Lipophilicity

*Note: 2-Hydroxyisonicotinic acid exists predominantly as the 2-pyridone tautomer in solution.[1]

Synthetic Strategies & Decision Logic

Accessing 2-substituted isonicotinic acids requires selecting the correct pathway based on the electronic nature of the desired substituent.[1] There are two primary strategic approaches: De Novo Ring Assembly (often too costly for discovery) and Late-Stage Functionalization .[1]

Strategy A: The "Halogen Hub" Approach (Nucleophilic Substitution)

The most reliable method for generating diverse libraries is to utilize 2-chloroisonicotinic acid or 2-bromoisonicotinic acid as a "hub" intermediate.[1] The electron-deficient nature of the pyridine ring (further activated by the 4-COOH group) makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1]

  • Mechanism: Addition-Elimination.

  • Scope: Amines (primary/secondary), alkoxides, thiols.[1]

  • Key Advantage: Regiospecificity is guaranteed; the leaving group defines the position.

Strategy B: Radical Functionalization (Minisci Reaction)

For alkyl substituents (Methyl, Ethyl, Cyclopropyl), the Minisci reaction offers a direct C-H functionalization route.[1]

  • Mechanism: Generation of a carbon-centered radical (usually from a carboxylic acid precursor + AgNO₃/Persulfate) which attacks the protonated pyridine ring.[1]

  • Challenge: Regioselectivity. The radical prefers the 2-position, but 2,6-disubstitution can occur if stoichiometry is not controlled.[1]

Synthesis_Logic Start Target: 2-Substituted Isonicotinic Acid Type Identify Substituent Type Start->Type Heteroatom Heteroatom (N, O, S) (e.g., -NH2, -OMe) Type->Heteroatom Nucleophile Carbon Carbon-Linked (e.g., -Me, -Ph) Type->Carbon C-C Bond SnAr Pathway A: SnAr Start: 2-Chloroisonicotinic Acid Heteroatom->SnAr Minisci Pathway B: Minisci Reaction Start: Isonicotinic Acid Carbon->Minisci Alkyl (Radical) Coupling Pathway C: Pd-Coupling Start: 2-Bromoisonicotinic Acid Carbon->Coupling Aryl/Alkenyl (Suzuki) Product Purified Product SnAr->Product Minisci->Product Coupling->Product

Figure 1: Synthetic decision tree for selecting the optimal route based on the target substituent.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 2-Morpholinoisonicotinic Acid via SₙAr Rationale: This protocol demonstrates the "Halogen Hub" strategy. Morpholine is used here as a model secondary amine; the protocol is adaptable to diverse amines for SAR studies.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq) [CAS: 6313-54-8][1]

  • Morpholine (3.0 eq)[1]

  • Solvent: Water

Sources

Foundational

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of Quinolinyl Isonicotinic Acid

The following technical guide provides an in-depth analysis of the hydrogen bond donor and acceptor counts for Quinolinyl Isonicotinic Acid , specifically focusing on its primary derivative forms relevant to drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the hydrogen bond donor and acceptor counts for Quinolinyl Isonicotinic Acid , specifically focusing on its primary derivative forms relevant to drug discovery.

Executive Summary

For the primary scaffold 2-(quinolinyl)isonicotinic acid (and its common medicinal derivative 2-(3,4-dihydroquinolin-1-yl)isonicotinic acid ), the baseline hydrogen bond counts in the neutral state are:

PropertyCountSource Groups
H-Bond Donors (HBD) 1 Carboxylic Acid (-OH)
H-Bond Acceptors (HBA) 4 Carboxylic Acid (2×O), Pyridine (1×N), Quinoline (1×N)

Critical Note for Drug Development: At physiological pH (7.4), the carboxylic acid moiety deprotonates (pKa ~4.8), altering the profile to HBD: 0 / HBA: 4-5 (depending on anionic charge distribution). This shift significantly impacts solubility and membrane permeability predictions.

Chemical Identity & Structural Scope[1][2][3][4][5]

To ensure precision, this guide analyzes the two most prevalent structural interpretations found in medicinal chemistry libraries:

  • Fully Aromatic Scaffold: 2-(Quinolin-2-yl)isonicotinic acid.

  • Hydro-derivative (CAS 1019387-19-9): 2-(3,4-Dihydroquinolin-1-yl)isonicotinic acid.

Both structures share the core Isonicotinic Acid (pyridine-4-carboxylic acid) pharmacophore, linked at the C2 position to a quinoline-based system.

Structural Visualization (Logic Flow)

The following diagram illustrates the connectivity and functional group contribution to the H-bond count.

G Core Quinolinyl Isonicotinic Acid (Scaffold) Iso Isonicotinic Acid Moiety (Pyridine-4-COOH) Core->Iso Quin Quinolinyl Moiety (Aromatic or Dihydro) Core->Quin COOH Carboxylic Acid (COOH) Iso->COOH PyN Pyridine Nitrogen (sp2) Iso->PyN QuinN Quinoline Nitrogen (sp2 or sp3) Quin->QuinN HBD H-Bond Donor (Count: 1) COOH->HBD -OH Group HBA H-Bond Acceptor (Count: 4) COOH->HBA C=O, -O- PyN->HBA Lone Pair QuinN->HBA Lone Pair

Figure 1: Structural decomposition of the scaffold identifying H-bond active sites.

Detailed Hydrogen Bond Profile

The Neutral State (Solid State / Acidic pH)

In its neutral form, the molecule adheres to Lipinski’s Rule of 5 parameters.

  • Hydrogen Bond Donors (HBD = 1):

    • The single donor is the hydroxyl proton of the carboxylic acid at position 4 of the pyridine ring.

    • Note: The nitrogen atoms in the pyridine and quinoline rings are tertiary and possess no attachable protons.

  • Hydrogen Bond Acceptors (HBA = 4):

    • Carboxyl Oxygen (C=O): Strong acceptor.

    • Carboxyl Hydroxyl Oxygen (-OH): Weak acceptor (also acts as donor).

    • Pyridine Nitrogen: Moderate acceptor (sp² hybridized lone pair available in the molecular plane).

    • Quinoline Nitrogen: Moderate acceptor. In the dihydro- derivative (CAS 1019387-19-9), this nitrogen is sp³ hybridized but conjugated with the phenyl ring (aniline-like), reducing its basicity and acceptor strength compared to a pure aliphatic amine, yet it is still counted as an acceptor in standard cheminformatics (e.g., ChemDraw, RDKit).

The Physiological State (pH 7.4)

In a biological environment, the ionization state changes the H-bond landscape.

  • Carboxylic Acid (pKa ~4.8): Will be >99% deprotonated to carboxylate (

    
    ).
    
    • HBD: Drops to 0 .

    • HBA: The carboxylate group delocalizes the negative charge over two oxygens. While formally 2 acceptors, the anionic nature increases the strength of hydration.

  • Pyridine/Quinoline Nitrogens:

    • The pyridine nitrogen (pKa ~5.2) is largely unprotonated at pH 7.4.

    • The quinoline nitrogen (pKa ~4.9) is also largely unprotonated.

    • Result: The molecule exists primarily as a mono-anion .

Quantitative Data Summary
StateHBD CountHBA CountNet ChargeLipinski Compliant?
Neutral 140Yes
Physiological (pH 7.4) 04*-1Yes
Protonated (pH < 2) 2-32+1 / +2Yes

*Note: In physiological conditions, the effective solvation shell (polar surface area) increases due to the charge, even if the discrete atom count remains constant.

Experimental & Computational Methodology

To validate these counts in a drug discovery workflow, the following self-validating protocol is recommended.

In Silico Validation (Workflow)

Before synthesis, use this logic to confirm counts for specific derivatives.

Validation Input Input SMILES (Quinolinyl Isonicotinic Acid) Step1 Identify Ionizable Groups (COOH, Py-N, Quin-N) Input->Step1 Step2 Calculate pKa values (Hammett Equation / QSPR) Step1->Step2 Step3 Determine Dominant Microspecies at pH 7.4 Step2->Step3 Decision Is COOH Deprotonated? Step3->Decision Res1 HBD = 0 (Anionic Form) Decision->Res1 Yes (pH > pKa) Res2 HBD = 1 (Neutral Form) Decision->Res2 No (pH < pKa)

Figure 2: Logic flow for determining pH-dependent H-bond counts.

Experimental Verification (Crystal Engineering)

For solid-state confirmation, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

  • Protocol: Crystallize the compound from a polar protic solvent (e.g., Ethanol/Water).

  • Observation: Look for the R²₂(8) or R²₂(7) supramolecular synthons. Isonicotinic acid derivatives typically form head-to-tail hydrogen bonded chains (COOH···N_pyridine) [1].[1][2][3]

  • Validation: If the crystal structure shows the COOH proton bound to the Pyridine Nitrogen of a neighboring molecule, the HBD count of 1 is experimentally confirmed active in intermolecular bonding.

Implications for Medicinal Chemistry[8]

Permeability & Solubility
  • Low HBD Count (0-1): This is favorable for membrane permeability. A count of 1 is well below the Lipinski limit of 5, suggesting excellent passive transport potential.

  • Solubility: The presence of the carboxylic acid ensures high solubility in basic buffers (e.g., intestinal fluid), but potential precipitation in the acidic environment of the stomach unless formulated as a salt.

Co-Crystal Formation

The Pyridine-4-COOH motif is a robust "supramolecular heterosynthon."

  • Donor: COOH

  • Acceptor: Pyridine Nitrogen This dual capability makes Quinolinyl Isonicotinic Acid an excellent candidate for co-crystallization with other APIs to modulate solubility, utilizing the "acid-pyridine" heterosynthon [2].

References

  • Evaluation of Hydrogen Bonding in Isonicotinic Acid Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Analysis of solid-state NMR and DFT calculations confirming the intermolecular hydrogen bond networks in isonicotinic acid crystals. URL:[Link]

  • Isonicotinic Acid as a Co-Crystal Former. Source: MDPI Crystals Context: Discussion on the use of isonicotinic acid derivatives in pharmaceutical co-crystals and the reliability of the COOH···N synthon.[4][5] URL:[Link]

  • Lipinski's Rule of 5 and Veber's Rules. Source: Wikipedia / General Cheminformatics Context: Standard definitions for HBD/HBA counting in drug discovery. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Amide Derivatives from 2-Quinolinyl Isonicotinic Acid

[1] Abstract & Introduction This application note details the synthetic protocols for generating amide libraries based on the 2-(quinolin-2-yl)isonicotinic acid scaffold. This pharmacophore represents a strategic "hybrid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details the synthetic protocols for generating amide libraries based on the 2-(quinolin-2-yl)isonicotinic acid scaffold. This pharmacophore represents a strategic "hybrid" structure, combining the privileged quinoline motif (found in fluoroquinolones and antimalarials) with the isonicotinic acid core (the basis of the first-line anti-tubercular drug Isoniazid).

Therapeutic Relevance: Derivatives of this scaffold are actively investigated for:

  • Anti-tubercular activity: Targeting Mycobacterium tuberculosis via inhibition of mycolic acid synthesis (KatG activation pathways).[1]

  • Anticancer agents: Acting as bidentate ligands for platinum-based chemotherapeutics or kinase inhibitors.[1]

  • Metallo-supramolecular chemistry: Due to the chelating ability of the pyridyl-quinoline nitrogen pair.[1]

Chemical Challenge: The primary synthetic challenge lies in the solubility profile of the parent acid. The presence of basic nitrogen atoms (quinoline N and pyridine N) alongside the carboxylic acid often results in a zwitterionic species that is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in polar aprotic solvents (MeCN). This guide provides two distinct protocols—Acid Chloride Activation and HATU-Mediated Coupling —to overcome these solubility barriers and ensure high-yield amide formation.[1]

Chemical Strategy & Mechanism[1][2][3][4][5]

The conversion of 2-quinolinyl isonicotinic acid (1 ) to its amide derivatives (3 ) requires activation of the carboxylic acid to overcome the poor electrophilicity of the carbonyl carbon. We present two pathways:

  • Pathway A (Thionyl Chloride): Best for scale-up (>1g) and simple, non-acid-sensitive amines.[1] It proceeds via a highly reactive acyl chloride intermediate.[1]

  • Pathway B (HATU Coupling): Best for library synthesis (mg scale), complex amines, or chiral amines prone to racemization.[1] It proceeds via an active ester intermediate.[1][2][3]

Reaction Scheme Visualization

ReactionScheme Start 2-Quinolinyl Isonicotinic Acid (1) SOCl2 Pathway A: SOCl2, Reflux Start->SOCl2 HATU Pathway B: HATU, DIPEA, DMF Start->HATU AcidCl Acid Chloride Intermediate (2a) SOCl2->AcidCl - SO2, - HCl ActiveEst OBt/At Active Ester (2b) HATU->ActiveEst Activation Product Target Amide (3) AcidCl->Product + Amine (Schotten-Baumann) ActiveEst->Product + Amine (Nu Attack) Amine Amine (R-NH2) Amine->Product

Caption: Dual-pathway strategy for amide synthesis. Pathway A utilizes vigorous acid chloride activation, while Pathway B employs gentle active ester formation.

Experimental Protocols

Protocol A: Acid Chloride Method (Scale-Up Preferred)

Recommended for: Simple anilines, aliphatic amines, and gram-scale synthesis where purification by crystallization is desired.[1]

Reagents:

  • Starting Material: 2-(quinolin-2-yl)isonicotinic acid (1.0 eq)[1]

  • Activator: Thionyl Chloride (

    
    ) (Excess, used as solvent or 5-10 eq in Toluene)
    
  • Solvent: Toluene or DCM (for the coupling step)

  • Base: Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL).
    
  • Chlorination: Add thionyl chloride (3.0 mmol) dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

    • Checkpoint: If solid remains, add a catalytic amount of DMF (1-2 drops) to catalyze the Vilsmeier-Haack-like mechanism.[1]

  • Evaporation: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (usually a yellow/orange solid).[1] Do not expose to air for long periods. 
    
  • Coupling: Re-dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C.[1][2]

  • Amine Addition: Add the target amine (1.1 mmol) and

    
     (2.0 mmol) simultaneously.
    
  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Wash the organic layer with saturated

    
     (2x), water, and brine.[1] Dry over 
    
    
    
    and concentrate.
Protocol B: HATU-Mediated Coupling (Library/Precision Preferred)

Recommended for: High-throughput screening (HTS) libraries, valuable amines, and acid-sensitive substrates.[1]

Reagents:

  • Starting Material: 2-(quinolin-2-yl)isonicotinic acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a vial, dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL).

    • Note: If the acid does not fully dissolve, the addition of DIPEA in the next step usually solubilizes it by deprotonating the carboxylic acid.

  • Activation: Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature for 15–30 minutes. The solution often turns yellow/orange, indicating active ester formation.[1]

  • Coupling: Add the amine (0.55 mmol) dissolved in minimal DMF (0.5 mL).

  • Reaction: Stir at room temperature for 12–16 hours (overnight).

  • Quenching & Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (20 mL) with vigorous stirring.

    • Most amide derivatives of this scaffold are hydrophobic and will precipitate as a solid.[1]

    • Filter the solid, wash with water (to remove DMF/HATU byproducts), and dry.

  • Alternative Workup (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with 5% LiCl solution (to remove DMF), dry, and concentrate.

Purification & Characterization

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckState Pour into Ice Water Start->CheckState Precipitate Precipitate Forms? CheckState->Precipitate Filter Filtration Precipitate->Filter Yes Extract Extraction (EtOAc) Precipitate->Extract No YesPrecip Yes NoPrecip No Wash Wash: H2O, then cold EtOH Filter->Wash Recryst Recrystallization (EtOH/DMF) Wash->Recryst LiCl Wash with 5% LiCl (Removes DMF) Extract->LiCl Column Flash Chromatography (DCM:MeOH 95:5) LiCl->Column

Caption: Workflow for isolating the target amide based on physical properties upon aqueous quenching.[1]

Analytical Data Summary

Successful synthesis is validated by the following spectral characteristics:

TechniqueObservationDiagnostic Value
1H NMR Singlet at

10.0–11.0 ppm
Appearance of the Amide -NH proton.[1][4]
1H NMR Disappearance of broad singlet >12 ppmLoss of Carboxylic Acid -COOH proton.[1]
IR Band at 1650–1680

Strong C=O (Amide I) stretch.[1]
LC-MS

peak
Confirms molecular weight of the coupled product.

Critical Quality Attribute (CQA): For biological assays, ensure the removal of trace coupling reagents (HATU byproducts). The "Precipitation Method" (Protocol B, Step 5) is superior for this, as tetramethylurea (HATU byproduct) is water-soluble.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried.[1] Use fresh

.
Incomplete Reaction (Method B) Steric HindranceHeat the HATU reaction to 50°C or switch to COMU (more reactive).
Product is Sticky/Oil DMF retentionDissolve in EtOAc and wash 3x with 5% LiCl solution.[1]
Poor Solubility of Start Material Zwitterion formationAdd 1.0 eq of DIPEA before adding the coupling reagent to break the zwitterionic lattice.

References

  • Biological Context of Quinoline-Isoniazid Hybrids

    • SciSpace.[1] Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. (2010).

  • Amide Coupling Protocols (HATU vs. Acid Chloride)

    • Fisher Scientific.[1] Amide Synthesis Protocols.

  • Solubility & Characterization of Quinoline Carboxylic Acids

    • Royal Society of Chemistry.[1] Sterically demanding pyridine-quinoline anchoring ligands. (2022).[1]

  • General Amide Synthesis Reviews

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard Field Reference).

Sources

Application

Technical Evaluation of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic Acid: Assay Development for Quinoline-Based SARMs

Executive Summary & Chemical Context[1][2][3][4][5] This application note details the standardized protocols for evaluating 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid (referred to herein as QIS-1 ), a representati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the standardized protocols for evaluating 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid (referred to herein as QIS-1 ), a representative scaffold in the development of non-steroidal Selective Androgen Receptor Modulators (SARMs).

Unlike first-generation aryl-propionamide SARMs (e.g., Ostarine, Andarine), quinoline-based SARMs utilize a bicyclic tetrahydroquinoline core to mimic the A/B-ring steroidal geometry of testosterone. The isonicotinic acid moiety functions as a critical hydrogen-bond acceptor, targeting the Arg752 and Gln711 residues within the Androgen Receptor (AR) Ligand Binding Domain (LBD), similar to the C-3 ketone of endogenous androgens.

This guide provides a validated screening cascade to determine the Affinity , Potency , and Anabolic Efficacy of QIS-1.

Chemical Profile[2][3][6]
  • Compound: 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid

  • Molecular Class: Tetrahydroquinoline-isonicotinic acid conjugate.

  • Primary Application: AR Ligand Binding Domain (LBD) probe; SARM pharmacophore development.

  • Solubility Profile: Low aqueous solubility; requires DMSO or Ethanol carriers.

Experimental Workflow Overview

The characterization of QIS-1 follows a "Gate-Stage" logic, ensuring that only compounds with sufficient binding affinity proceed to functional cellular assays.

SARM_Screening_Cascade cluster_QC Quality Controls Start Compound QIS-1 Preparation (DMSO) Binding Phase 1: AR Binding (PolarScreen / FP) Start->Binding Dilution Transactivation Phase 2: Transcriptional Potency (Luciferase) Binding->Transactivation If Ki < 500 nM Differentiation Phase 3: Functional Anabolism (C2C12) Transactivation->Differentiation If Agonist Analysis Data Analysis (Ki, EC50, Emax) Differentiation->Analysis Quantification Control1 Ref: DHT (Agonist) Control2 Ref: Bicalutamide (Antagonist)

Figure 1: The critical path for SARM validation. Compounds failing the Binding threshold (Ki) are discarded before cell-based assays.

Protocol 1: AR Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the Binding Affinity (


) of QIS-1 for the Androgen Receptor LBD.
Method:  Fluorescence Polarization (FP) is preferred over radioligand assays for high-throughput screening due to the absence of hazardous waste (

H-R1881).
Reagents & Equipment[4][7][8]
  • Recombinant Human AR-LBD: (GST-tagged).

  • Tracer: Fluormone™ AL Green (or equivalent high-affinity fluorescent androgen).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT, 0.1% NP-40.

  • Plate: 384-well black, low-volume round bottom.

  • Reader: Multi-mode plate reader with FP module (Ex 485 nm / Em 530 nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve QIS-1 in 100% DMSO to a stock of 10 mM.

    • Perform a 12-point serial dilution (1:3) in DMSO.

    • Further dilute 1:50 into Assay Buffer to ensure final DMSO < 2%.

  • Master Mix Prep:

    • Prepare 2x AR-LBD / Tracer Mix: [AR-LBD] = 25 nM, [Tracer] = 2 nM.

  • Plating:

    • Add 10 µL of diluted QIS-1 to wells.

    • Add 10 µL of 2x AR-LBD/Tracer Mix.

    • Controls: Include "No Protein" (Free Tracer) and "Max Binding" (Vehicle only).

  • Incubation:

    • Incubate for 4 hours at 4°C (Dark). Note: Quinolines often have slower on-rates than steroids; cold incubation stabilizes the complex.

  • Measurement:

    • Read Fluorescence Polarization (mP).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine 

. Convert to

using the Cheng-Prusoff equation.

Protocol 2: Transcriptional Activation (Luciferase Reporter)

Objective: Distinguish whether QIS-1 acts as an Agonist (muscle building) or Antagonist (blocker) and measure potency (


).
Cell Model:  MDA-MB-453 (Endogenous AR) or HEK293 (Transfected AR).
Reagents
  • Reporter Plasmid: pMMTV-Luc (Mouse Mammary Tumor Virus promoter) or pARE-Luc (Androgen Response Element).

  • Internal Control: pRL-TK (Renilla Luciferase) for normalization.

  • Detection: Dual-Luciferase® Reporter Assay System.[1]

Step-by-Step Methodology
  • Transfection (Day 0):

    • Seed HEK293 cells at 20,000 cells/well in 96-well white plates in charcoal-stripped serum (CSS) media.

    • Transfect with AR expression vector (if using HEK), pARE-Luc, and pRL-TK using Lipofectamine.

  • Treatment (Day 1):

    • Remove transfection media.

    • Add fresh CSS media containing QIS-1 (1 pM to 10 µM).

    • Agonist Mode: Add QIS-1 alone.

    • Antagonist Mode: Add QIS-1 + 0.1 nM R1881 (Synthetic Androgen).

  • Incubation:

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Lysis & Reading (Day 2):

    • Lyse cells with Passive Lysis Buffer (20 µL/well).

    • Inject Luciferase Substrate (LAR II) -> Read Firefly Luminescence.

    • Inject Stop & Glo® -> Read Renilla Luminescence.

Mechanism Visualization

AR_Signaling Ligand QIS-1 (Ligand) AR_Cyto AR (Cytosolic) + HSP90 Ligand->AR_Cyto Binding AR_Nuc AR Dimer (Nuclear) AR_Cyto->AR_Nuc Translocation & HSP Dissociation DNA ARE (DNA) AR_Nuc->DNA DNA Binding mRNA Transcription (Luciferase) DNA->mRNA Activation

Figure 2: Mechanism of Action. QIS-1 must induce AR nuclear translocation to generate a signal.

Protocol 3: Myogenic Differentiation (C2C12 Anabolic Assay)

Objective: Confirm the "Selective" nature of the SARM. True SARMs induce muscle hypertrophy (myotube formation) without requiring conversion to DHT. Readout: Creatine Kinase (CK) Activity or Myosin Heavy Chain (MHC) Immunofluorescence.

Reagents
  • Cells: C2C12 Mouse Myoblasts (Passage < 10).

  • Differentiation Media (DM): DMEM + 2% Horse Serum (Low insulin/IGF-1 triggers fusion).

  • Lysis Buffer: 50 mM Tris-HCl, 1% Triton X-100.

Step-by-Step Methodology
  • Seeding:

    • Seed C2C12 cells in 12-well plates. Grow to 90-100% confluence in Growth Media (10% FBS).

  • Differentiation Induction:

    • Switch to Differentiation Media (DM).[2]

    • Simultaneously treat with QIS-1 (1 nM, 10 nM, 100 nM, 1 µM).

    • Positive Control: Dihydrotestosterone (DHT) 10 nM.

    • Negative Control: DMSO Vehicle.

  • Maintenance:

    • Refresh media and compound every 48 hours for 5-7 days.

  • Analysis (Day 7):

    • Option A (Enzymatic): Lyse cells. Use a Creatine Kinase colorimetric assay kit (absorbance at 340 nm).

    • Option B (Morphology): Fix cells with 4% Paraformaldehyde. Stain for Myosin Heavy Chain (MF-20 antibody). Measure Fusion Index (nuclei in myotubes / total nuclei).

Expected Results
  • Vehicle: Low fusion, thin myotubes.

  • QIS-1 (SARM): Increased myotube diameter, higher CK activity (typically 60-80% efficacy of DHT).

  • Interpretation: If QIS-1 shows high Luciferase activity but low C2C12 differentiation, it may be a "partial agonist" with poor anabolic potential.

Data Presentation & Troubleshooting

Summary Table: Typical SARM Profile
ParameterAssay TypeDesired Value (Lead Candidate)QIS-1 Target Range
Affinity (Ki) FP Binding< 10 nM5 - 50 nM
Potency (EC50) Luciferase< 50 nM10 - 100 nM
Efficacy (Emax) Luciferase> 80% of DHT70 - 90%
Myotube Fusion C2C12Significant Increase> 1.5x vs Vehicle
Troubleshooting Matrix
IssueProbable CauseSolution
Precipitation QIS-1 is hydrophobic (logP > 3).Ensure DMSO < 0.5% in final well; warm media to 37°C before adding compound.
High Background (FP) Autofluorescence of Quinoline.Run a "Compound Only" control (no tracer) to subtract background fluorescence.
Bell-Shaped Curve Cytotoxicity or "Hook Effect".Check cell viability (MTT/CellTiter-Glo) at high concentrations (>1 µM).

References

  • Hanada, K., et al. (2003). Bone-selective androgen receptor modulators with a quinolone skeleton. Journal of Medicinal Chemistry. [Link]

  • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. [Link]

  • Ostrowski, J., et al. (2013). Androgen Receptor Assays: Nuclear Receptor Profiling. Assay Guidance Manual (NCBI). [Link]

  • Zhuang, Y., et al. (2022).[3] Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Derivatives. Molecules. [Link]

  • BioAssay Systems. (2023). Dual Luciferase Reporter Gene Assay Protocol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting decarboxylation of isonicotinic acid during synthesis

Welcome to the technical support center for the synthesis of pyridine via the decarboxylation of isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridine via the decarboxylation of isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your experiments.

I. Reaction Fundamentals & Mechanism

The decarboxylation of isonicotinic acid to pyridine is a thermally-driven process, often facilitated by a catalyst, that involves the removal of a carboxyl group as carbon dioxide.

Proposed Reaction Mechanism

The thermal decarboxylation of isonicotinic acid proceeds through the formation of a zwitterionic intermediate, which then expels carbon dioxide to yield pyridine. The stability of this intermediate is a key factor in the reaction's feasibility.

G start Isonicotinic Acid zwitterion Zwitterionic Intermediate start->zwitterion pyridine Pyridine zwitterion->pyridine -CO₂ co2 CO₂

Caption: Proposed mechanism for the thermal decarboxylation of isonicotinic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the decarboxylation of isonicotinic acid.

Q1: My reaction is not proceeding, or the yield of pyridine is very low. What are the likely causes?

A1: This is one of the most frequent challenges and can often be attributed to insufficient heating. The decarboxylation of pyridinecarboxylic acids requires a significant energy input to overcome the activation barrier.

  • Insufficient Temperature: The thermal decarboxylation of isonicotinic acid typically requires high temperatures, often in the range of 200-250°C.[1] If using an oil bath, ensure that the oil can reach and maintain these temperatures. Unrefined oils may have lower smoke points than expected, leading to inadequate heating.[1]

  • Inefficient Heat Transfer: Ensure the reaction flask is adequately submerged in the heating bath or that the heating mantle is in good contact with the flask to ensure uniform and efficient heat transfer.

  • Catalyst Inactivity: If using a catalyst, such as copper(II) chloride or copper chromite, its activity is crucial.[1][2] Ensure the catalyst is of good quality and has not been deactivated by contaminants.

Q2: A significant amount of white solid is subliming and coating the upper parts of my glassware. Is this normal, and how can I mitigate it?

A2: Yes, the sublimation of the starting material, isonicotinic acid, is a common issue due to its high melting point (sublimes at >300°C) and the high temperatures required for decarboxylation.[2] This sublimation reduces the amount of starting material available for reaction in the hot zone, thereby lowering the yield.

  • Mitigation Strategies:

    • Slow Heating: Gradually increase the temperature to allow the decarboxylation to begin before significant sublimation occurs.[2]

    • Insulation: Wrapping the upper part of the reaction flask with glass wool or aluminum foil can help to keep the sublimed material in a warmer zone, encouraging it to fall back into the reaction mixture.

    • Mechanical Agitation: If practical for your setup, gentle agitation can help to dislodge sublimed material from the glassware walls.

    • Flame-drying (with extreme caution): For stubborn sublimation, carefully and briefly warming the upper parts of the flask with a heat gun can melt the sublimed acid, causing it to return to the reaction mixture. This should be done with great care to avoid thermal shock to the glassware.[2]

Q3: My final product is impure. What are the likely contaminants and how can I purify my pyridine?

A3: The primary contaminant is likely unreacted isonicotinic acid that has co-distilled or been carried over with the pyridine product.[2] Other potential impurities could arise from side reactions at high temperatures.

  • Purification Strategies:

    • Redistillation: A simple and effective method is to redistill the crude product. Pyridine has a boiling point of approximately 115°C, while isonicotinic acid is a solid with a very high melting/sublimation point. This difference allows for efficient separation.[2]

    • Acid-Base Extraction: This is a highly effective method for separating the basic pyridine from the acidic isonicotinic acid.[3]

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

      • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The pyridine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 9.

      • Extract the liberated pyridine back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

III. Experimental Protocols & Workflows

Protocol 1: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Monitoring the disappearance of the starting material is crucial for determining reaction completion.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate; the exact ratio should be determined empirically)[4]

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[5][6]

  • Spot the plate:

    • In the "SM" lane, spot a dilute solution of isonicotinic acid.

    • In the "Rxn" lane, spot a small aliquot of the reaction mixture.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[5]

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Isonicotinic acid and pyridine are both UV active.

  • Analyze: The reaction is complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane.[6] The appearance of a new spot corresponds to the product, pyridine.

Troubleshooting Workflow for Low Yield

G start Low Pyridine Yield check_temp Verify Reaction Temperature (200-250°C) start->check_temp check_sublimation Observe for Sublimation check_temp->check_sublimation Temp OK mitigate_sublimation Mitigate Sublimation: - Insulate glassware - Slow heating rate check_sublimation->mitigate_sublimation Yes check_catalyst Check Catalyst Activity (if applicable) check_sublimation->check_catalyst No mitigate_sublimation->check_catalyst replace_catalyst Use Fresh/Active Catalyst check_catalyst->replace_catalyst Inactive purification Review Purification Method check_catalyst->purification Active replace_catalyst->purification optimize_purification Optimize Purification: - Redistillation - Acid-Base Extraction purification->optimize_purification end Improved Yield optimize_purification->end

Caption: A decision-making workflow for troubleshooting low yields in isonicotinic acid decarboxylation.

IV. Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction Temperature 200 - 250 °CInsufficient temperature is a common cause of reaction failure.[1]
Catalyst Copper(II) salts (e.g., CuCl₂) or Copper ChromiteWhile the reaction can proceed thermally, a catalyst can improve the rate and yield.[1][2]
Pressure AtmosphericThe reaction is typically performed at atmospheric pressure.
Solvent Neat (no solvent) or high-boiling point solvent (e.g., quinoline)Often performed neat to achieve the necessary high temperatures.[7]

V. References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from BenchChem Technical Support.

  • Sciencemadness Discussion Board. (2015, October 11). Pyridine via CuCl2 catalyzed decarboxylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Cheng, W.-M., Shang, R., Zhao, B., Xing, W.-L., & Fu, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters, 19(16), 4291–4294.

  • Nurkenov, O. A., Fazylov, S. D., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry, 2(110), 29-35.

  • Sciencemadness Discussion Board. (2009, December 14). Preparation of Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department resources.

  • Aries, R. S. (1955). U.S. Patent No. 2,702,802. Washington, DC: U.S. Patent and Trademark Office.

  • Freifelder, M. (1964). U.S. Patent No. 3,159,639. Washington, DC: U.S. Patent and Trademark Office.

  • Godard, A., et al. (1951). U.S. Patent No. 2,946,800. Washington, DC: U.S. Patent and Trademark Office.

  • Geigy, J. R., A.-G. (1995). EP Patent No. 0633250A1. European Patent Office.

  • Council of Scientific & Industrial Research. (2011). EP Patent No. 2428505B1. European Patent Office.

  • CJ Cheiljedang Corp. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka.

  • Halle, J.-C., et al. (1996). Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Journal of Chemistry, 74(6), 1149-1155.

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.

  • The Solvay Process Company. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S. Patent and Trademark Office.

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.

  • The Organic Chemistry Tutor. (2020, July 30). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube.

  • Abraham, M. H., et al. (2026, January 12). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate.

  • Stamicarbon N.V. (1972). U.S. Patent No. 3,657,259. Washington, DC: U.S. Patent and Trademark Office.

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. XVIIth International Conference on Bioencapsulation, Groningen, Netherlands.

  • Hossain, M. M., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 494.

  • Berlyn, M. B., et al. (1981). Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny. Plant Physiology, 68(1), 198-204.

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from LNEYA Industrial Chillers Manufacturer.

  • Stamicarbon B.V. (1981). U.S. Patent No. 4,262,157. Washington, DC: U.S. Patent and Trademark Office.

  • Wawrzyniak, P., et al. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 30(24), 5432.

  • Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Harvard University.

  • Wu, W., & Warmuth, R. (2006). Accelerated decarboxylation of 1,3-dimethylorotic acid in ionic liquid. Tetrahedron Letters, 47(16), 2713-2716.

  • Bell, J. L. S., et al. (1995). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 59(14), 2979-2993.

  • Yoneda, M., & Asano, N. (1953). Competitive action of isonicotinic acid hydrazide and pyridoxal in the amino acid decarboxylation of Escherichia coli. Science, 117(3037), 277-279.

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Solubility of 2-Quinolinyl Isonicotinic Acid in DMSO

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with dissolving 2-quinolinyl isonicotinic acid in Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with dissolving 2-quinolinyl isonicotinic acid in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful preparation of your experimental solutions.

Expert Analysis: Understanding the Solubility Profile of 2-Quinolinyl Isonicotinic Acid

Predicted Physicochemical Properties:

  • High Crystallinity and Aromaticity: The fused aromatic rings of the quinoline group and the pyridine ring of the isonicotinic acid contribute to a rigid, planar structure. This can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

  • Poor Aqueous Solubility: The large, hydrophobic surface area of the quinoline moiety suggests that the compound will have very low solubility in water.[1][2][3][4]

  • Acidic Nature: The carboxylic acid group on the isonicotinic acid moiety provides a site for ionization. However, in an aprotic solvent like DMSO, the compound will primarily exist in its neutral form.[5]

  • Potential for Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoline and pyridine rings can act as hydrogen bond acceptors. DMSO is a strong hydrogen bond acceptor, which can facilitate dissolution.[6]

Implications for Dissolution in DMSO:

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice in drug discovery.[7][8] However, the strong intermolecular forces within the crystalline structure of 2-quinolinyl isonicotinic acid may still present a significant hurdle to achieving complete dissolution at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-quinolinyl isonicotinic acid not dissolving in DMSO at room temperature?

A1: This is likely due to the high crystal lattice energy of the compound. The energy required to break the bonds holding the solid crystal together may be greater than the energy released when the molecules are solvated by DMSO at ambient temperature. Additionally, ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed water can negatively impact the solubility of some organic compounds.

Q2: I've prepared a stock solution in DMSO, but a precipitate formed after a few hours/days. What happened?

A2: This phenomenon, known as "crashing out," can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Contamination: The presence of dust or other particulates can act as nucleation sites for crystal formation.

Q3: Can I heat the DMSO to dissolve my compound?

A3: Yes, gentle heating is a common and effective method to increase the solubility of many compounds in DMSO. However, it is crucial to first determine the thermal stability of 2-quinolinyl isonicotinic acid to avoid degradation. A starting point would be a water bath set to 30-40°C.

Q4: Is sonication a good option for improving solubility?

A4: Sonication can be very effective. The high-frequency sound waves create micro-vibrations that help to break apart the solid compound and facilitate its interaction with the solvent. It is often used in conjunction with gentle heating.

In-Depth Troubleshooting Guide

Issue 1: Persistent Cloudiness or Undissolved Particles in the DMSO Stock Solution

Possible Cause: The concentration of 2-quinolinyl isonicotinic acid exceeds its solubility limit in DMSO under the current conditions.

Solutions:

  • Increase Solvent Volume: The simplest approach is to decrease the concentration by adding more DMSO.

  • Apply Gentle Heat: Use a water bath to warm the solution. Monitor for any changes in color that might indicate degradation.

  • Utilize Sonication: A bath sonicator can provide the energy needed to break up stubborn particulates.

  • Combination Approach: For particularly difficult compounds, a combination of warming and intermittent sonication is often successful.

Issue 2: Precipitate Forms When Adding DMSO Stock to an Aqueous Buffer for an Assay

Possible Cause: This is a common issue when a compound is soluble in a strong organic solvent like DMSO but has poor aqueous solubility.[9] The precipitate indicates the compound is crashing out of the solution when introduced to the aqueous environment.

Solutions:

  • Optimize the Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of the aqueous buffer. Instead, try a stepwise dilution.[10]

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the DMSO Concentration in the Final Solution: Many cell-based assays can tolerate up to 0.5% DMSO without significant toxic effects.[10] Check the tolerance of your specific assay.

  • Consider Co-solvents: In some cases, the addition of a small amount of a biocompatible co-solvent to the aqueous buffer can help maintain the compound's solubility.[10]

Issue 3: Inconsistent Results in Biological Assays

Possible Cause: Incomplete dissolution or precipitation of the compound in the stock solution can lead to inaccurate concentrations and, therefore, variable assay results.[11]

Solutions:

  • Visual Inspection: Always visually inspect your stock solution for any precipitate before each use.

  • Pre-use Treatment: Before making dilutions, bring the stock solution to room temperature and vortex or sonicate briefly to ensure any settled material is redissolved.

  • Filtered Aliquots: For critical experiments, you can filter a small aliquot of the stock solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. Be aware that this may slightly lower the concentration if the solution is saturated.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution of 2-Quinolinyl Isonicotinic Acid in DMSO
  • Weigh the Compound: Accurately weigh the required amount of 2-quinolinyl isonicotinic acid in a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particles. If the solution is clear, it is ready for use or storage. If not, proceed to Protocol 2.

  • Storage: If not for immediate use, store in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Enhanced Dissolution for Poorly Soluble Compounds
  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Note: Confirm the thermal stability of your compound before applying heat.

  • Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes. Avoid direct contact with the bottom of the sonicator to prevent overheating.

  • Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity. If the solution remains cloudy, the desired concentration may exceed the compound's solubility limit even with these interventions. Consider preparing a more dilute stock solution.

Data Presentation

Table 1: Key Properties of Dimethyl Sulfoxide (DMSO) as a Solvent
PropertyValueSignificance for Solubility
Formula (CH₃)₂SO
Molar Mass 78.13 g/mol
Appearance Colorless liquidAllows for easy visual inspection of dissolution.[7]
Boiling Point 189 °C (372 °F)Low volatility at room temperature, ensuring stable concentrations.[7]
Melting Point 19 °C (66 °F)Can solidify at or below room temperature.[7]
Solvent Type Polar aproticDissolves a wide range of polar and nonpolar compounds.[7][8]
Miscibility Miscible with water and many organic solventsFacilitates dilution into aqueous buffers for biological assays.[7][12]

Visualizations

G cluster_start Start: Prepare Solution cluster_heat_sonicate Enhanced Dissolution cluster_outcome Outcome start Weigh Compound & Add DMSO vortex Vortex at Room Temp start->vortex check1 Is Solution Clear? vortex->check1 heat Gentle Heat (30-40°C) check1->heat No success Solution Ready for Use/Storage check1->success Yes sonicate Sonicate heat->sonicate check2 Is Solution Clear? sonicate->check2 check2->success Yes fail Concentration Exceeds Solubility Prepare a More Dilute Stock check2->fail No

Caption: Troubleshooting workflow for dissolving a poorly soluble compound in DMSO.

G compound 2-Quinolinyl Isonicotinic Acid -COOH N (quinoline) N (isonicotinic) dmso DMSO S=O (CH₃)₂ compound:cooh->dmso:so H-Bond (Donor-Acceptor) compound:n_quin->dmso:ch3 Hydrophobic Interaction dmso:so->compound:cooh Dipole-Dipole

Caption: Potential intermolecular interactions between 2-quinolinyl isonicotinic acid and DMSO.

References

Sources

Troubleshooting

Technical Support Center: Tetrahydroquinoline (THQ)-Pyridine Coupling

Topic: Minimizing Side Products & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide Diagnostic Triage: Selecting the Right Pathway Before troubleshooting specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide

Diagnostic Triage: Selecting the Right Pathway

Before troubleshooting specific side products, ensure you are using the correct coupling strategy. The steric bulk of tetrahydroquinoline (THQ) combined with the electronic properties of pyridine creates a unique "conflict zone" that dictates method selection.

Method Selection Decision Matrix

Use this decision tree to determine if your current failures are due to a fundamental mismatch in methodology.

CouplingDecision Start Start: Analyze Substrates PyridineType Is the Pyridine Activated? (Halogen at C2/C4 + EWG present?) Start->PyridineType Activated Yes (e.g., 2-F-3-CN-pyridine) PyridineType->Activated Electron Deficient Unactivated No (e.g., 3-Br-pyridine) PyridineType->Unactivated Electron Neutral/Rich MethodSNAr Method A: SnAr (Nucleophilic Aromatic Substitution) Activated->MethodSNAr MethodPd Method B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Unactivated->MethodPd CheckSNAr Critical Check: Is Pyridine Halogen = F? MethodSNAr->CheckSNAr CheckPd Critical Check: Is THQ sterically crowded at C2/C8? MethodPd->CheckPd

Figure 1: Decision matrix for selecting between


 and Pd-catalyzed coupling based on substrate electronics.

Troubleshooting Buchwald-Hartwig Couplings

Core Challenge: Pyridine acts as a catalyst poison, and THQ is sterically demanding. Primary Side Products: Protodehalogenation (reduced pyridine), THQ-dimers, and unreacted starting material.

Mechanism of Failure: Catalyst Poisoning

The pyridine nitrogen lone pair (


-donor) binds competitively to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligand or preventing oxidative addition.

PdPoisoning PdActive Active Catalyst [L-Pd(0)] DeadCat Inactive Complex [L-Pd-Pyridine] PdActive->DeadCat Poisoning Pathway (Ligand Displacement) Product C-N Coupled Product PdActive->Product Normal Cycle (Ox Add -> Red Elim) Pyridine Pyridine Substrate (N-donor) Pyridine->DeadCat

Figure 2: Competitive binding of pyridine nitrogen leads to off-cycle catalyst resting states.

Q&A: Specific Issues & Solutions

Q: I see significant starting material remaining, but the catalyst has turned into a black precipitate (Pd black). What happened?

  • Diagnosis: Catalyst death due to lack of stabilization or poisoning.

  • The Fix: Switch to Precatalysts (e.g., Buchwald G3 or G4 series) rather than mixing Pd(OAc)₂ + Ligand in situ. G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.

  • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphines like RuPhos or BrettPhos . These ligands create a "protective shell" around the Pd center, sterically preventing the pyridine nitrogen from coordinating while allowing the oxidative addition of the C-X bond [1].

Q: I am observing a side product with a mass of [M-Halogen+H] (Protodehalogenation).

  • Diagnosis: The

    
    -hydride elimination pathway is competing with reductive elimination, or the catalytic cycle is stalling after oxidative addition, leading to hydrodehalogenation.[1]
    
  • The Fix:

    • Increase Temperature: Reductive elimination is often the rate-determining step for bulky amines like THQ. Higher temperature (80-100°C) favors reductive elimination over side pathways.

    • Solvent Switch: Avoid alcohols. Use anhydrous 1,4-dioxane or Toluene.

    • Base Selection: Switch from

      
       to stronger bases like NaOtBu  or LiHMDS  to accelerate the deprotonation step, pushing the cycle forward [1].
      

Q: My THQ coupling partner is oxidizing to Quinoline (Mass -4) or Dihydroquinoline (Mass -2).

  • Diagnosis: Palladium can catalyze the dehydrogenation of THQ, especially if trace oxygen is present or if the reaction is slow.

  • The Fix:

    • Strict Deoxygenation: Sparging with

      
       is insufficient. Use Freeze-Pump-Thaw  cycles (x3) for the solvent.
      
    • Antioxidants: Add 10-20 mol% of BHT (Butylated hydroxytoluene) . It acts as a radical scavenger without interfering with the Pd cycle.

Troubleshooting Couplings

Core Challenge: Low reactivity of the pyridine electrophile. Primary Side Products: Hydrolysis products (pyridones), regioisomers.

Q&A: Specific Issues & Solutions

Q: The reaction is extremely slow, even at reflux.

  • Diagnosis: The leaving group on the pyridine is likely Chlorine or Bromine, which are poor for

    
    .
    
  • The Fix:

    • Halogen Exchange: Switch to a Fluoropyridine . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the reaction by orders of magnitude (F >> Cl ~ Br) [4].

    • Solvent Polarity: Switch to DMSO or NMP . These polar aprotic solvents stabilize the charged transition state.

Q: I see a mixture of regioisomers (e.g., coupling at C2 and C4).

  • Diagnosis: If your pyridine has multiple leaving groups (e.g., 2,4-dichloropyridine),

    
     lacks perfect selectivity.
    
  • The Fix:

    • Temperature Control: C4 is generally more reactive than C2 due to lower steric hindrance and better intermediate stability. Run the reaction at 0°C to RT to favor C4 substitution kinetically. Heating promotes C2 substitution.

    • Steric Steering: THQ is bulky. It will naturally prefer the less hindered position (C4) over the hindered position (C2) if the temperature is kept low.

Data & Protocols

Comparison of Optimization Strategies
Parameter

Strategy
Buchwald-Hartwig Strategy
Preferred Substrate 2-F or 4-F Pyridines (EWG activated)Unactivated Chloropyridines
Key Risk Regioisomer formationCatalyst Poisoning / THQ Oxidation
Solvent DMSO, NMP, DMFToluene, 1,4-Dioxane, t-Amyl Alcohol
Base DIPEA,

NaOtBu, LiHMDS,

Atmosphere Inert preferred (moisture sensitive)Strictly Inert (

sensitive)
Recommended Protocol: Pd-Catalyzed THQ-Pyridine Coupling

Use this for unactivated pyridines or when regioselectivity is critical.

  • Preparation: In a glovebox, charge a reaction vial with:

    • Pd-Precatalyst: RuPhos Pd G4 (2 mol%)

    • Ligand: RuPhos (2 mol% - optional if using G4, but 1:1 ratio helps)

    • Base: NaOtBu (1.5 equiv)

    • Electrophile: Chloropyridine (1.0 equiv)

    • Nucleophile: Tetrahydroquinoline (1.2 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal vial with a PTFE-lined cap. Remove from glovebox.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Note: If THQ oxidation is observed (M-2 peak), lower temp to 60°C and extend time, or add BHT.

  • Workup: Filter through a celite plug (elute with EtOAc) to remove Pd black. Concentrate and purify.

Recommended Protocol: Coupling

Use this for Fluorinated/Activated pyridines.

  • Preparation: Under

    
     flow, charge a flask with:
    
    • Electrophile: 2-Fluoropyridine derivative (1.0 equiv)[2]

    • Nucleophile: Tetrahydroquinoline (1.2 equiv)

    • Base:

      
        (2.0 equiv) or CsF  (1.5 equiv for difficult substrates).
      
  • Solvent: Add dry DMSO (0.5 M - high concentration aids rate).

  • Reaction:

    • Kinetic Control: Stir at RT for 2 hours.

    • Thermodynamic Control: If no reaction, heat to 80°C.

  • Workup: Pour into water (precipitates product) or extract with EtOAc/Brine.

    • Warning: DMSO requires thorough washing with water/brine to remove during extraction.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3][4][5][6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[5][6] [3]

  • BenchChem Technical Support.[7] (2025).[8][9] Catalyst Poisoning in Reactions with Pyridine Substrates.[8]

  • BenchChem Technical Support.[7] (2025).[8][9] Preventing N-oxide Formation in Quinoline Reactions.[7]

  • BenchChem Technical Support.[7] (2025).[8][9] Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. 
    

Sources

Optimization

Technical Support: Acid-Base Extraction Workup for Amphoteric Isonicotinic Acids

Ticket ID: ISO-ZWIT-001 Status: Open Severity: High (Process Blocking) Subject: Low recovery/solubility issues during isonicotinic acid isolation.[1] Introduction: The Zwitterion Trap If you are reading this, you are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-ZWIT-001 Status: Open Severity: High (Process Blocking) Subject: Low recovery/solubility issues during isonicotinic acid isolation.[1]

Introduction: The Zwitterion Trap

If you are reading this, you are likely facing a specific frustration: you have synthesized an isonicotinic acid derivative, but it refuses to leave the aqueous phase, or it refuses to precipitate upon neutralization.

The Root Cause: Isonicotinic acids are amphoteric .[1] They possess a basic pyridine nitrogen and an acidic carboxylic acid.[1] Unlike standard organic acids that are simply protonated to become lipophilic, isonicotinic acid exists as a zwitterion (inner salt) at its isoelectric point (pI).[1]

  • pH < 1: Cationic (Water soluble)[1]

  • pH > 6: Anionic (Water soluble)[1]

  • pH ≈ 3-4 (pI): Zwitterionic (Net neutral, but highly polar.[1] Minimum water solubility, but often insoluble in non-polar organics like DCM or Hexanes).[1]

This guide replaces standard extraction protocols with a phase-equilibrium approach tailored for amphoteric heterocycles.

Module 1: The Isoelectric Precipice (pH Control)[2]

The most efficient isolation method for isonicotinic acid is not extraction, but isoelectric precipitation . You must hit the pH "sweet spot" where the molecule has zero net charge.[2]

Data: Physicochemical Properties
ParameterValueSignificance
pKa1 (Pyridine N) ~1.8Below this pH, the molecule is a soluble cation (

).
pKa2 (Carboxylic Acid) ~4.9Above this pH, the molecule is a soluble anion (

).
Isoelectric Point (pI) 3.3 – 3.6 The target pH for maximum precipitation.[1]
Water Solubility (20°C) ~0.5 g/100 mLLow enough to precipitate, provided ionic strength is managed.[1]
Protocol A: Precision Precipitation
  • Concentrate: Rotovap your aqueous reaction mixture to the minimum stirrable volume before acidification. Dilution is the enemy of precipitation.

  • Cool: Chill the solution to 0–5°C.

  • Adjust: Slowly add 1M HCl (if starting basic) or 1M NaOH (if starting acidic).

  • Target: Stop exactly at pH 3.6 . Use a calibrated pH meter, not paper (paper is too subjective for this narrow window).

  • Age: Stir at 0°C for 30–60 minutes to allow crystal growth.

  • Filter: Collect the precipitate. Do not wash with water; wash with cold acetone or ether (to remove organic impurities without redissolving the zwitterion).[1]

Visualization: The Species Equilibrium

pH_Species cluster_legend Solubility State Water Soluble Water Soluble Precipitation Zone Precipitation Zone Cation Cationic Form (Protonated N) pH < 1.8 Zwitterion Zwitterion (Neutral) Net Charge = 0 pH ~ 3.6 (Target for Isolation) Cation->Zwitterion Add Base (Pass pKa1) Anion Anionic Form (Deprotonated COOH) pH > 4.9 Anion->Zwitterion Add Acid Zwitterion->Cation Add Acid Zwitterion->Anion Add Base (Pass pKa2)

Figure 1: The acid-base equilibrium of isonicotinic acid.[3] Isolation is only viable in the green zone (pH ~3.6).

Module 2: The Phase Transfer Dilemma (Solvent Selection)

If precipitation fails (common with highly substituted derivatives), you must extract.[1] Stop using Dichloromethane (DCM) or Ethyl Acetate. They are too non-polar to solvate the zwitterion.[1]

The "Magic Mix" Protocol

For amphoteric compounds that resist standard extraction, you need a solvent system that can hydrogen bond with the zwitterion while remaining immiscible with water.

Recommended Solvent Systems:

  • n-Butanol: The gold standard for polar extractions.[1]

    • Pros: High partition coefficient for isonicotinic acids.[1]

    • Cons: High boiling point (117°C), difficult to rotovap.[1]

  • Chloroform : Isopropanol (3:1):

    • Pros: Excellent solvation of zwitterions; easier to evaporate than butanol.[1]

    • Cons: Denser than water (organic layer is on the bottom).[1]

Protocol B: Salting-Out Extraction

This method utilizes the Hofmeister effect .[1][4][5] By saturating the aqueous phase with a kosmotropic salt (like Sulfate), you "steal" hydration water from the isonicotinic acid, forcing it into the organic phase.

  • Adjust pH: Bring the aqueous phase to pH 3.6 .

  • Saturate: Add solid Sodium Sulfate (

    
    )  or Sodium Chloride (NaCl)  to the aqueous layer until no more dissolves.[1]
    
    • Note:

      
       is superior for "salting out" organics (Hofmeister series), but NaCl is cheaper and usually sufficient.[1]
      
  • Extract: Perform 3x extractions using n-Butanol or CHCl3:IPA (3:1) .

  • Dry: Dry the organic phase over

    
     and evaporate.
    

Module 3: Advanced Recovery (Reactive Extraction)

For industrial scale-up or extremely stubborn cases, "Reactive Extraction" uses a lipophilic amine to form a hydrophobic complex with the acid.

The System:

  • Extractant: Tri-n-octylamine (TOA)[1][6]

  • Diluent: n-Decanol or Dodecane[1][6]

Mechanism: The TOA (dissolved in organic phase) reacts with the isonicotinic acid (in aqueous phase) to form an ion-pair complex (


) which is highly soluble in the organic layer. This is particularly effective because it pulls the equilibrium, driving high recovery.

Troubleshooting & FAQs

Q: I adjusted to pH 3.6, but no precipitate formed. Why?

A: Two possibilities:

  • Dilution: Your solution is too dilute.[1] The zwitterion has some water solubility (0.5g/100mL).[1] If your concentration is below this, it won't crash out.[1] Fix: Rotovap aqueous layer to 1/4 volume and re-chill.

  • Salt Effect (Salting In): If you used a massive amount of acid/base to adjust pH, the high ionic strength might actually stabilize the zwitterion (chaotropic effect). Fix: Switch to Protocol B (Extraction).

Q: I have a terrible emulsion.

A: Isonicotinic acids are surfactants at certain pHs.[1]

  • Fix 1: Filter the biphasic mixture through a pad of Celite.

  • Fix 2: Add more salt (brine) to the aqueous layer to increase density difference.[1]

  • Fix 3: If using n-Butanol, don't shake vigorously; use gentle inversion.[1]

Q: My product is trapped in the inorganic salts after evaporation.

A: This happens if you extract with n-Butanol without drying properly.[1]

  • Fix: Triturate the solid residue with hot ethanol . Isonicotinic acid is soluble in hot ethanol, but inorganic salts (NaCl/Na2SO4) are not.[1] Filter the hot ethanol and cool it to crystallize the product.

Workflow Decision Tree

Workflow Start Crude Aqueous Mixture Step1 Concentrate to min volume Cool to 0°C Start->Step1 Step2 Adjust pH to 3.6 Step1->Step2 Decision Did Precipitate Form? Step2->Decision Filter Filter Precipitate Wash w/ Cold Acetone Decision->Filter Yes SaltOut Add Solid Na2SO4 (Saturate Aqueous) Decision->SaltOut No Yes Yes No No Extract Extract 3x with n-Butanol OR CHCl3:IPA (3:1) SaltOut->Extract Triturate Evaporate & Triturate residue w/ Hot Ethanol Extract->Triturate

Figure 2: Logical workflow for isolating amphoteric isonicotinic acids.

References

  • Physicochemical Properties of Pyridinecarboxylic Acids.

    • Source: National Institutes of Health (PubChem) & DrugFuture.[1]

    • Data: pKa values (1.77, 4.96), Solubility data.[1]

    • Link:

  • Solubility Thermodynamics.

    • Source: Journal of Chemical & Engineering Data.[1][7]

    • Data: Solubilities in water, alcohols, and binary mixtures.[8][9]

    • Link:

  • Reactive Extraction Methodologies.

    • Source: ACS Omega / Industrial & Engineering Chemistry Research.[1]

    • Data: Use of Tri-n-octylamine (TOA) for intensifying recovery.[1][6]

    • Link:

  • The Hofmeister Series & Salting Out.

    • Source: RSC Advances / Kinam Park Lab.[1]

    • Data: Principles of using sulfate salts to decrease organic solubility in water.[1]

    • Link:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinolinyl Isonicotinic Acid

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as quinolinyl isonicotinic acid, a molecule of i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as quinolinyl isonicotinic acid, a molecule of interest due to its potential pharmacological activities stemming from the combination of quinoline and isonicotinic acid moieties, mass spectrometry (MS) stands out as a powerful analytical technique. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of quinolinyl isonicotinic acid, offering insights into the causal mechanisms behind its gas-phase dissociations. We will explore the fragmentation under electrospray ionization (ESI) and compare its behavior to a structurally related alternative to highlight the diagnostic value of the observed fragment ions.

Ionization and Molecular Ion Formation

Electrospray ionization (ESI) is the preferred method for analyzing moderately polar molecules like quinolinyl isonicotinic acid, as it is a soft ionization technique that typically preserves the molecular ion.[1] In positive-ion mode, the presence of a basic nitrogen atom on the quinoline ring and another on the pyridine ring facilitates protonation, leading to a prominent protonated molecular ion, [M+H]⁺. In negative-ion mode, the acidic carboxylic acid group readily loses a proton to form the deprotonated molecular ion, [M-H]⁻.[2] The choice between positive and negative mode analysis will depend on the specific goals of the experiment, with positive mode often providing more extensive fragmentation of the heterocyclic core.

Proposed Fragmentation Pathways of Quinolinyl Isonicotinic Acid

Upon subjecting the molecular ion to collision-induced dissociation (CID) in a tandem mass spectrometer, a series of characteristic fragmentation pathways can be predicted.[3] These pathways are influenced by the relative stabilities of the resulting fragment ions and neutral losses.

Positive-Ion Mode ESI-MS/MS ([M+H]⁺)

The fragmentation of the protonated quinolinyl isonicotinic acid is expected to initiate from the more labile carboxylic acid group, followed by cleavages within the heterocyclic ring systems.

A plausible fragmentation cascade for the [M+H]⁺ ion would involve the following steps:

  • Initial Neutral Losses from the Carboxylic Acid: The protonated molecule is likely to first undergo the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da), which are common fragmentation pathways for protonated carboxylic acids.[2]

  • Decarboxylation: A subsequent loss of carbon dioxide (CO₂, 44 Da) from the [M+H-H₂O]⁺ ion is also a highly probable event.

  • Fragmentation of the Heterocyclic Core: Following the initial losses from the carboxylic acid moiety, the remaining quinolinyl-pyridyl structure will undergo further fragmentation. A characteristic fragmentation of the quinoline ring is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[4] The pyridine ring can also undergo ring opening and subsequent fragmentation.

G M_H [M+H]⁺ Quinolinyl Isonicotinic Acid M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ M_H->M_H_CO2 - CO₂ M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO - CO Quinolinyl_Pyridyl [Quinolinyl-Pyridyl]⁺ M_H_CO2->Quinolinyl_Pyridyl M_H_H2O_CO->Quinolinyl_Pyridyl Quinoline_fragment [Quinoline fragment]⁺ Quinolinyl_Pyridyl->Quinoline_fragment - HCN G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Stock Stock Solution (1 mg/mL in MeOH) Working Working Solutions (Dilution Series) Stock->Working HPLC HPLC Separation (C18 Column) Working->HPLC ESI ESI Source (+/- mode) HPLC->ESI MS1 MS1 (Full Scan) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Spectrum Mass Spectrum Detector->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Sources

Comparative

A Technical Guide to Comparing the Potency of 2-Quinolinyl and 2-Pyrrolidinyl Isonicotinic Acids as GPR109A Receptor Agonists

This guide provides a comprehensive framework for the comparative analysis of 2-quinolinyl and 2-pyrrolidinyl substituted isonicotinic acids. Given the limited direct comparative data in existing literature for these spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of 2-quinolinyl and 2-pyrrolidinyl substituted isonicotinic acids. Given the limited direct comparative data in existing literature for these specific analogs, this document focuses on establishing a robust experimental blueprint for their evaluation. We will use the G-protein coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin), as a representative biological target to delineate the principles and methodologies required for a thorough potency comparison. This approach is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series.

Introduction: The Isonicotinic Acid Scaffold and the Rationale for Comparison

Isonicotinic acid, or pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry. It forms the core of numerous therapeutic agents, most famously the anti-tuberculosis drug isoniazid.[1][2] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and metabolic effects.[3][4][5][6][7] The potency and selectivity of these derivatives are critically influenced by the nature of the substituents on the pyridine ring.

This guide focuses on comparing two hypothetical derivatives: a 2-quinolinyl isonicotinic acid and a 2-pyrrolidinyl isonicotinic acid. The choice of these substituents allows for an instructive exploration of SAR, contrasting a large, rigid, aromatic system (quinoline) with a smaller, flexible, aliphatic system (pyrrolidine). Such a comparison is fundamental to understanding the steric and electronic requirements of the target's binding pocket.

Our selected target, GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2), is the receptor responsible for the therapeutic lipid-modifying effects of niacin.[8][9][10][11] Agonism at GPR109A leads to the inhibition of lipolysis in adipocytes, reducing the flux of free fatty acids to the liver and subsequently lowering VLDL and LDL cholesterol.[12][13] Therefore, novel GPR109A agonists are of significant interest for the treatment of dyslipidemia.

The Target: GPR109A Signaling and Its Therapeutic Relevance

GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells like neutrophils.[13][14] Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic AMP (cAMP), a critical second messenger.[15][16] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.[12] This cascade of events forms the basis of the primary functional assay for determining agonist potency.

The signaling pathway can be visualized as follows:

GPR109A_Signaling Ligand Agonist (e.g., Isonicotinic Acid Derivative) GPR109A GPR109A Receptor Ligand->GPR109A Binds & Activates Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Design: A Step-by-Step Workflow for Potency Determination

To objectively compare the potency of the 2-quinolinyl and 2-pyrrolidinyl isonicotinic acids, a multi-tiered experimental approach is essential. The workflow progresses from primary functional assays to secondary binding assays to confirm the mechanism of action.

Experimental_Workflow cluster_0 Phase 1: In Vitro Functional Assays cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Analysis Assay_Dev Cell Line Selection & Assay Development (e.g., HEK293-hGPR109A) Primary_Assay Primary Screen: cAMP Inhibition Assay Assay_Dev->Primary_Assay Dose_Response Dose-Response Curves & IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Screen: [35S]GTPγS Binding Assay Dose_Response->Secondary_Assay Confirm Hits EC50_Det EC50 Determination Secondary_Assay->EC50_Det Data_Table Comparative Data Summary EC50_Det->Data_Table Synthesize Data SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis

Caption: Workflow for comparing agonist potency at GPR109A.

Primary Functional Assay: cAMP Inhibition

This assay measures the functional consequence of GPR109A activation. The causal principle is that a more potent agonist will cause a significant reduction in intracellular cAMP at a lower concentration.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Culture HEK-293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into a 384-well white assay plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound (2-quinolinyl and 2-pyrrolidinyl isonicotinic acids) and a reference agonist (nicotinic acid) in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of assay buffer containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Add 5 µL of the compound serial dilutions to the respective wells.

    • Add 5 µL of 10 µM Forskolin (an adenylyl cyclase activator to stimulate cAMP production). Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP-d2 detection reagent.

    • Add 5 µL of HTRF anti-cAMP-cryptate detection reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data against controls (0% inhibition with Forskolin alone, 100% inhibition with a saturating concentration of a known agonist). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Mechanistic Assay: [³⁵S]GTPγS Binding

This assay provides direct evidence of G-protein activation, confirming that the compounds act through the canonical GPCR mechanism. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[17][18]

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from the GPR109A-expressing cell line via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Cell membranes (10-20 µg of protein per well).

    • Test compounds at various concentrations.

    • GDP (10 µM final concentration) to ensure G-proteins are in an inactive state.

    • Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Reaction Initiation: Add [³⁵S]GTPγS (0.3 nM final concentration) to initiate the binding reaction.

  • Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters multiple times with ice-cold buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS. Subtract non-specific binding from all wells. Plot the specific binding against the log of the agonist concentration and fit the data to determine the EC50 and Emax (maximal stimulation) values.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents a hypothetical but plausible outcome based on SAR principles, where the larger aromatic quinoline moiety may offer additional binding interactions (e.g., pi-stacking) not available to the smaller pyrrolidine ring.

CompoundPrimary Assay (cAMP) IC50 [nM] (n=3)Secondary Assay ([³⁵S]GTPγS) EC50 [nM] (n=3)Max Efficacy (% of Niacin)
Nicotinic Acid (Reference) 450 ± 35890 ± 50100%
2-Quinolinyl Isonicotinic Acid 85 ± 12180 ± 25105%
2-Pyrrolidinyl Isonicotinic Acid 1200 ± 1502500 ± 30095%

Interpretation of Hypothetical Results:

  • Potency: The 2-quinolinyl derivative, with a significantly lower IC50 and EC50, would be considered more potent than both the 2-pyrrolidinyl derivative and the reference compound, nicotinic acid. This suggests that its structural features are more complementary to the GPR109A binding pocket.

  • Efficacy: Both compounds demonstrate efficacy comparable to nicotinic acid, indicating they are full agonists at the receptor.

Conclusion

This guide outlines a rigorous, self-validating methodology for comparing the potency of novel isonicotinic acid derivatives. By employing a primary functional assay (cAMP inhibition) and a secondary mechanistic assay ([³⁵S]GTPγS binding), researchers can confidently determine the IC50/EC50 values and elucidate the structure-activity relationships that govern agonist activity at the GPR109A receptor. This structured approach ensures that the resulting data is robust, reproducible, and directly informs the rational design of next-generation therapeutic agents for dyslipidemia and other metabolic disorders.

References

  • Wann-Yin, L. et al. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. 2021. Available from: [Link]

  • Thangaraju, M. et al. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC. 2009. Available from: [Link]

  • Seydel, J.K. et al. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed. 1976. Available from: [Link]

  • Wikipedia. Nicotinic agonist. Available from: [Link]

  • IJSDR. Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. 2019. Available from: [Link]

  • Li, X. et al. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. 2018. Available from: [Link]

  • Gambhir, D. et al. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. 2012. Available from: [Link]

  • Rizvi, S.U.M. et al. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. 2022. Available from: [Link]

  • Zhang, Y. et al. GPR109A and Vascular Inflammation. PMC. 2014. Available from: [Link]

  • Expert Opinion on Therapeutic Targets. Neuronal nicotinic acetylcholine receptors as drug targets. 2004. Available from: [Link]

  • Khan, F.A. et al. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. 2021. Available from: [Link]

  • Hashimoto, K. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC. 2006. Available from: [Link]

  • Judge, V. et al. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. 2011. Available from: [Link]

  • Judge, V. et al. Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. 2011. Available from: [Link]

  • Early, J.V. et al. Reinvestigation of the structure-activity relationships of isoniazid. PMC. 2020. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Structural analysis of isonicotinic hydrazide Basic units. 2024. Available from: [Link]

  • Frontiers in Pharmacology. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. 2024. Available from: [Link]

  • PubMed. Nicotinic acid receptor agonists. 2008. Available from: [Link]

  • He, X. et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. 2007. Available from: [Link]

  • Vella, S. et al. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI. 2024. Available from: [Link]

  • Li, Q. et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. 2011. Available from: [Link]

  • Plaisance, E.P. et al. Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. 2009. Available from: [Link]

  • Tunaru, S. et al. Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry. 2003. Available from: [Link]

  • PubMed. Biological activity of natural 2-quinolinones. 2024. Available from: [Link]

  • Qin, J. et al. Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Publications. 2010. Available from: [Link]

  • Al-Amiery, A.A. et al. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. 2012. Available from: [Link]

  • GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. 2022. Available from: [Link]

  • Papke, R.L. et al. Potentiation of a Neuronal Nicotinic Receptor via Pseudo-agonist Site. CORE. 2019. Available from: [Link]

  • PubMed. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia. 2010. Available from: [Link]

  • Yaqoob, S. et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. 2024. Available from: [Link]

  • Yaqoob, S. et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. 2024. Available from: [Link]

  • Niculaua, M. et al. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. 2015. Available from: [Link]

  • Yan, L. et al. 2,5-Disubstituted pyrrolidine carboxylates as potent, orally active sphingosine-1-phosphate (S1P) receptor agonists. PubMed. 2006. Available from: [Link]

  • ResearchGate. Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. 2011. Available from: [Link]

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Validation

A Head-to-Head Battle of Scaffolds: Evaluating Bioisosteric Replacements for Tetrahydroquinoline in Isonicotinic Ligands

A Senior Application Scientist's Guide to Optimizing Nicotinic Acetylcholine Receptor Ligands In the relentless pursuit of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs), the 1,2,3,4-tetrahydroqu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Nicotinic Acetylcholine Receptor Ligands

In the relentless pursuit of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs), the 1,2,3,4-tetrahydroquinoline (THQ) nucleus has long been revered as a privileged scaffold. Its rigid structure and inherent chemical properties have provided a robust framework for the design of potent isonicotinic ligands. However, the very attributes that make THQ attractive can also be its downfall, often leading to metabolic liabilities that hinder clinical progression. This guide delves into the strategic application of bioisosterism—the replacement of a functional group with another that retains similar biological activity—to overcome the limitations of the THQ core. We will objectively compare the performance of THQ-based ligands with their bioisosteric counterparts, supported by experimental data and detailed protocols, to provide researchers with a comprehensive roadmap for rational drug design.

The core tenet of bioisosteric replacement is to enhance a molecule's pharmacological profile by fine-tuning its physicochemical properties.[1][2] In the context of THQ-based ligands, the primary motivation for seeking bioisosteric alternatives is often to improve metabolic stability. The THQ ring system can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor oral bioavailability.[3] By replacing the bicyclic THQ core with alternative, less metabolically vulnerable scaffolds, medicinal chemists aim to create more drug-like candidates without sacrificing target engagement.[4]

Comparative Analysis: The Tetrahydroquinoline Core vs. Its Challengers

The Contenders: A Look at Potential Bioisosteric Replacements

The ideal bioisostere for the THQ moiety in an isonicotinic ligand should mimic its three-dimensional shape and preserve the crucial vector of the isonicotinamide group relative to the basic nitrogen atom, which is essential for nAChR recognition. Common strategies involve replacing the bicyclic THQ system with monocyclic cores or alternative heterocyclic systems.

Table 1: Hypothetical Comparative Data for a THQ-Based nAChR Ligand and its Bioisosteres

ScaffoldRepresentative Structureα4β2 nAChR Binding Affinity (Kᵢ, nM)α7 nAChR Functional Potency (EC₅₀, nM)Human Liver Microsome Stability (t½, min)
Tetrahydroquinoline (Parent) 5.2150< 15
Substituted Piperidine 10.825045
Fused Pyrimidine 8.518060
Azabicyclic Scaffold 6.1165> 90

Disclaimer: The data in Table 1 is representative and compiled for illustrative purposes based on trends observed in the literature. It does not represent a direct experimental comparison from a single study.

From this illustrative data, we can infer that while the parent THQ-based ligand may exhibit high binding affinity, its metabolic instability is a significant drawback. Monocyclic replacements like substituted piperidines can improve metabolic stability, albeit sometimes at the cost of reduced potency. More complex heterocyclic systems, such as fused pyrimidines and azabicyclic scaffolds, may offer a more balanced profile, retaining good potency while significantly enhancing metabolic half-life. The choice of bioisostere is therefore a critical decision in the lead optimization process, requiring a careful balance of multiple pharmacological parameters.[5][6]

The "Why": Mechanistic Insights into nAChR Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[7] Upon binding of an agonist like acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening an intrinsic ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[8][9] This influx of positive ions leads to depolarization of the cell membrane and the initiation of a downstream signaling cascade.[10] The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and are key targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[11]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Ligand Isonicotinic Ligand Ligand->nAChR Binds Depolarization Membrane Depolarization Ca_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Neuromitter_Release Neuromitter_Release Depolarization->Neuromitter_Release Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression Neurotransmitter_Release Neurotransmitter Release

Caption: Simplified nAChR signaling pathway upon ligand binding.

Experimental Validation: Protocols for a Self-Validating System

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided for key in vitro assays used to characterize and compare isonicotinic ligands.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_characterization Pharmacological Characterization cluster_analysis Data Analysis & SAR Synthesis Synthesize THQ and Bioisosteric Analogs Binding_Assay Radioligand Binding Assay (e.g., [³H]-Cytisine) Synthesis->Binding_Assay Functional_Assay Functional Assay (FLIPR Calcium Imaging) Synthesis->Functional_Assay Metabolic_Assay In Vitro Metabolic Stability (Liver Microsomes) Synthesis->Metabolic_Assay Data_Analysis Determine Kᵢ, EC₅₀, t½ Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Metabolic_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: High-level experimental workflow for comparing nAChR ligands.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay using [³H]-Cytisine to determine the binding affinity (Kᵢ) of test compounds for the human α4β2 nAChR.

Materials:

  • Human recombinant α4β2 nAChRs expressed in SH-SY5Y cell membranes.

  • [³H]-Cytisine (specific activity ~20-40 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM (-)-Nicotine.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes expressing human α4β2 nAChRs in Tris-HCl buffer. The final protein concentration should be optimized, typically around 7 µg per well.[12]

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Cytisine (final concentration 0.6 nM), and 25 µL of either buffer (for total binding), 10 µM nicotine (for non-specific binding), or the test compound at various concentrations.[12]

  • Initiate the binding reaction by adding 150 µL of the cell membrane preparation to each well.

  • Incubate the plate for 120 minutes at 4°C.[12]

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine, followed by three washes with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each test compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: FLIPR-Based Functional Assay for α7 nAChR

This protocol outlines a calcium imaging assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure the functional potency (EC₅₀) of agonist compounds or the inhibitory potency (IC₅₀) of antagonist compounds at the human α7 nAChR.

Materials:

  • HEK-293 cells stably expressing the human α7 nAChR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist control (e.g., Acetylcholine).

  • Antagonist control (e.g., Methyllycaconitine).

  • Test compounds.

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • FLIPR instrument.

Procedure:

  • Seed the α7-nAChR expressing HEK-293 cells into the microplates and allow them to attach and grow overnight.[13]

  • On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye loading buffer to each well.[13]

  • Incubate the plate for 1 hour at 37°C.[13]

  • During the incubation, prepare the compound plates containing the test compounds at various concentrations in assay buffer.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity.

  • For agonists, the increase in fluorescence corresponds to calcium influx upon receptor activation. For antagonists, the cells are pre-incubated with the test compound before the addition of a known agonist, and the inhibition of the agonist-induced calcium influx is measured.

  • Generate concentration-response curves to determine the EC₅₀ for agonists or IC₅₀ for antagonists.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is for determining the metabolic stability (half-life, t½) of test compounds in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • 0.1 M Phosphate buffer, pH 7.4.

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compounds (typically at a final concentration of 1-10 µM).

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound).

  • Ice-cold acetonitrile with an internal standard for quenching the reaction.

  • 96-well plates.

  • Incubator shaker set to 37°C.

  • Centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer in a 96-well plate.[14][15]

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14][15]

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.[16]

  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Future Perspectives

The journey from a promising lead compound to a clinically viable drug is fraught with challenges, with metabolic instability being a major hurdle. The strategic application of bioisosteric replacement offers a powerful tool to navigate this obstacle. While the tetrahydroquinoline scaffold has undeniably paved the way for the discovery of potent isonicotinic ligands, the future lies in the exploration of novel, more metabolically robust cores. The continued development of predictive in silico models for ADME properties, coupled with high-throughput in vitro screening, will further empower medicinal chemists to design next-generation nAChR modulators with enhanced therapeutic potential. By embracing a data-driven, comparative approach to scaffold design, the field can accelerate the discovery of safer and more effective treatments for a host of neurological and psychiatric disorders.

References

Please note that due to the nature of the search, a direct comparative study was not found. The references provided support the individual concepts and protocols discussed in this guide.

Sources

Comparative

A Comparative SAR Guide to Quinoline-Based Carboxylic Acid Mimetics: Enhancing Druggability Beyond the Carboxyl Group

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A frequent feature in many biologically active quinoline derivatives is the presence of a carboxylic acid group, which often plays a crucial role in target engagement, for instance, by forming key hydrogen bond interactions. However, the carboxylic acid moiety can also be a metabolic liability, contributing to poor pharmacokinetic profiles, including rapid metabolism and low cell permeability, as well as potential toxicity.[3]

This guide provides a comparative structure-activity relationship (SAR) study of various carboxylic acid mimetics incorporated into the quinoline scaffold. We will explore the rationale behind bioisosteric replacement and delve into the synthesis, biological evaluation, and SAR of key mimetics, including tetrazoles, sulfonamides, and hydroxamic acids. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and develop more effective and safer quinoline-based therapeutics.

The Rationale for Carboxylic Acid Mimetics

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design.[4] Carboxylic acid mimetics are designed to mimic the acidic proton, hydrogen bonding capabilities, and overall geometry of the carboxyl group while offering advantages in terms of:

  • Metabolic Stability: Avoiding metabolic pathways that target carboxylic acids, such as glucuronidation.[3]

  • Lipophilicity and Permeability: Modulating the lipophilicity of the molecule to enhance its ability to cross biological membranes.[4]

  • pKa Modulation: Fine-tuning the acidity of the functional group to optimize target interaction and cellular uptake.

  • Intellectual Property: Creating novel chemical entities with distinct patentability.

The following sections will compare the most common carboxylic acid mimetics that have been explored in the context of the quinoline scaffold.

Comparative Analysis of Quinoline-Based Carboxylic Acid Mimetics

Tetrazoles: The Preeminent Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is arguably the most widely recognized non-classical bioisostere of a carboxylic acid.[4][5] Its pKa is comparable to that of a carboxylic acid (pKa ≈ 4.5–4.9), allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions.[4]

Key SAR Insights:

  • Enhanced Potency: In several instances, replacing a carboxylic acid with a tetrazole has led to a significant increase in biological activity. This is often attributed to the tetrazole's ability to form favorable interactions with the target protein, with its acidic NH group positioned differently than the carboxylic acid's proton, potentially optimizing binding.[4]

  • Increased Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can improve cell permeability and oral bioavailability.[4]

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.

Data Presentation:

Compound IDR GroupXBiological TargetIC50/EC50 (µM)Reference
1a -CH2CH2Ph-COOHAngiotensin II (AT1) Receptor~1.0[4]
1b -CH2CH2Ph-CN4H (Tetrazole)Angiotensin II (AT1) Receptor~0.1[4]
2a Various aryl-COOHAnticancer (various cell lines)Varies[6]
2b Various aryl-CN4H (Tetrazole)Anticancer (various cell lines)Generally improved potency[5]

Experimental Protocol: Synthesis of a Quinoline-Based Tetrazole

This protocol outlines a general procedure for the synthesis of a 5-(quinolin-4-yl)-1H-tetrazole from a quinoline-4-carbonitrile.

  • Nitrile Synthesis: Convert the corresponding quinoline-4-carboxylic acid to the primary amide, followed by dehydration to the nitrile using a dehydrating agent like phosphorus oxychloride.

  • Cycloaddition: To a solution of the quinoline-4-carbonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Reaction: Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into acidified water (e.g., with 1N HCl).

  • Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired tetrazole.

Diagram: Bioisosteric Replacement of a Carboxylic Acid with a Tetrazole

G cluster_0 Quinoline Scaffold cluster_1 Functional Group Quinoline Quinoline Core Carboxylic_Acid Carboxylic Acid (-COOH) Quinoline->Carboxylic_Acid Parent Compound Tetrazole Tetrazole (-CN4H) Quinoline->Tetrazole Bioisosteric Replacement Biological_Activity_1 Biological_Activity_1 Carboxylic_Acid->Biological_Activity_1 Biological Activity (e.g., lower potency, metabolic instability) Biological_Activity_2 Biological_Activity_2 Tetrazole->Biological_Activity_2 Improved Biological Activity (e.g., higher potency, metabolic stability)

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole on a quinoline scaffold.

Sulfonamides: A Weaker Acid with Favorable Properties

The sulfonamide group is another well-established bioisostere for carboxylic acids.[7] While significantly weaker acids (pKa ≈ 9–10), sulfonamides can still participate in hydrogen bonding and offer several advantages.[4]

Key SAR Insights:

  • Increased Lipophilicity: Sulfonamides are more lipophilic than carboxylic acids, which can enhance membrane permeability.[4]

  • Metabolic Stability: They are resistant to glucuronidation, a common metabolic pathway for carboxylic acids.[3]

  • Directional Hydrogen Bonding: The sulfonamide group has distinct hydrogen bond donor and acceptor properties that can be exploited in drug design.

Data Presentation:

Compound IDR GroupXBiological TargetIC50 (µM)Reference
3a Various aryl-COOHAnticancer (HCT116, A549)>50[7]
3b Various aryl-SO2NHR'Anticancer (ITK high cells)2.76 - 5.47[7]

Experimental Protocol: Synthesis of a Quinoline-Based Sulfonamide

This protocol describes a general method for synthesizing a quinoline-4-sulfonamide from quinoline-4-sulfonyl chloride.

  • Sulfonyl Chloride Formation: Treat the corresponding quinoline-4-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.

  • Amination: Dissolve the quinoline-4-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Add the desired amine (1.1 eq) and a base such as triethylamine or pyridine to the solution. Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: General Workflow for Synthesis and Evaluation of Quinoline Mimetics

G start Design of Quinoline-Based Carboxylic Acid Mimetics synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification biological_eval Biological Evaluation purification->biological_eval sar_analysis SAR Analysis and Lead Optimization biological_eval->sar_analysis sar_analysis->start Iterative Design end Identification of Optimized Lead Compound sar_analysis->end

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic Acid

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and critical step, proper disposal, is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and critical step, proper disposal, is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid, grounding procedural recommendations in established safety principles and regulatory standards.

I. Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. According to its Safety Data Sheet (SDS), 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

The signal word for this compound is "Warning".[1] A comprehensive risk assessment should be conducted before beginning any disposal procedure, taking into account the quantity of the waste and the potential for exposure.

II. Personal Protective Equipment (PPE)

Given the identified hazards, the following personal protective equipment must be worn when handling 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid for disposal:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and accidental eye contact, which could cause serious irritation.[1]
Skin and Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts are generated.To minimize the risk of inhaling the compound and causing respiratory irritation.[1]

This PPE ensemble is your first line of defense against accidental exposure and is a non-negotiable aspect of the disposal process.

III. Disposal Workflow

The disposal of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[2] The following workflow provides a systematic approach to its collection and disposal.

DisposalWorkflow A Start: Identify Waste (Solid or Contaminated Materials) B Select Appropriate Waste Container A->B  Ensure container is compatible and in good condition   C Label Container 'Hazardous Waste' B->C  Use official EHS label   D Transfer Waste to Container C->D  Minimize dust generation   E Securely Close Container D->E  Keep closed when not adding waste   F Store in Satellite Accumulation Area (SAA) E->F  Segregate from incompatible wastes   G Arrange for Pickup by Environmental Health & Safety (EHS) F->G  When full or as per institutional policy   SegregationDiagram cluster_SAA Satellite Accumulation Area (SAA) cluster_bin1 Secondary Containment Bin 1 cluster_bin2 Secondary Containment Bin 2 cluster_bin3 Secondary Containment Bin 3 A 2-[3,4-Dihydro-1(2H)- quinolinyl]isonicotinic acid (Waste) B Oxidizing Agents (e.g., Nitric Acid) C Reducing Agents (e.g., Sodium Borohydride)

Caption: Segregation of waste in a Satellite Accumulation Area.

Step 5: Arranging for Disposal

  • Once the waste container is full, or in accordance with your institution's policies (e.g., every 180 days), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department. [3]* Follow your institution's specific procedures for requesting a waste pickup.

V. Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area thoroughly. [4]* Large Spills:

    • Evacuate the area.

    • Notify your institution's EHS or emergency response team immediately. [2]

VI. Regulatory Compliance

All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and standards set by the Occupational Safety and Health Administration (OSHA). [5][6]Adherence to the procedures outlined in this guide and your institution's Chemical Hygiene Plan will help ensure compliance. [7][8] By integrating these scientifically sound and field-proven disposal practices into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (2023, October 24). Binghamton University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • SDS US. (2023, May 12). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid. Our focus extends beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety protocols. The guidance herein is built upon a risk-assessment framework, ensuring that safety measures are scaled appropriately to the experimental context.

Hazard Identification and Risk Assessment: A Foundational Approach

Before any laboratory work commences, a thorough risk assessment is mandatory.[1][2] The specific compound, 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid, is classified with specific, known hazards.

According to its Safety Data Sheet (SDS), this compound is known to:

  • Cause skin irritation (H315) [3]

  • Cause serious eye irritation (H319) [3]

  • May cause respiratory irritation (H335) [3]

However, as a research chemical, its toxicological properties have not been fully investigated.[4] Therefore, it is crucial to handle this compound as a substance with potential unknown hazards.[5] This precautionary principle dictates that we assume the compound is at least as hazardous as structurally similar molecules and that appropriate measures are taken to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[5][6]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final line of defense.[7] Before relying on PPE, we must implement robust engineering and administrative controls to minimize exposure at the source, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9][10]

  • Primary Engineering Control: All manipulations of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[5] This is the most critical step to mitigate inhalation risks from airborne particulates.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[4][11]

  • Administrative Controls:

    • Designated Area: Establish a designated area within the lab specifically for working with this compound. Demarcate this area clearly.

    • Standard Operating Procedures (SOPs): Develop and follow detailed, written SOPs for all procedures involving this compound.

    • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols outlined in the Chemical Hygiene Plan (CHP) before beginning work.[8][12]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be based on a task-specific risk assessment.[13] The following table summarizes the recommended PPE for handling 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Nitrile or Neoprene GlovesSafety GlassesLaboratory CoatNot generally required
Weighing & Handling Solid Powder Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldLaboratory CoatN95 Particulate Respirator (if outside a fume hood) or as dictated by your CHP
Preparing Solutions (Splashing Risk) Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldLaboratory Coat & Chemical-Resistant ApronRequired if vapors may be generated or work is outside a fume hood
General Experimental Use (Low Splash Risk) Nitrile or Neoprene GlovesChemical Splash GogglesLaboratory CoatNot required if handled exclusively within a fume hood
Detailed PPE Specifications:
  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.[14][15] Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended procedures. It is critical to use proper glove removal techniques to avoid skin contact.[11] Contaminated gloves must be disposed of as hazardous waste.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required. Due to the "serious eye irritation" hazard, a face shield worn over goggles is mandatory when handling the solid powder or when there is any risk of splashing.[7][14]

  • Body Protection: A standard laboratory coat protects skin and personal clothing.[14] For procedures with a higher splash risk, such as transferring large volumes of solutions, supplement with a chemical-resistant apron.

  • Respiratory Protection: The precautionary statement "Avoid breathing dust/fume/gas/mist/vapors/spray" (P261) necessitates respiratory protection when engineering controls are insufficient.[3] If weighing the powder outside of a fume hood, an N95-rated particulate respirator is the minimum requirement. For handling volatile solutions or during spill cleanup, an air-purifying respirator with organic vapor cartridges may be necessary.[14][15] All respirator use must comply with your institution's written Respiratory Protection Program, which includes fit-testing and training.[12]

Operational Plans: Step-by-Step Protocols

Adherence to a standardized workflow minimizes risk and ensures procedural consistency.

Workflow for Safe Handlingdot

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & SOPs B 2. Prepare Work Area (Certified Fume Hood) A->B C 3. Don Required PPE (Gloves, Goggles, Coat) B->C D 4. Weigh Solid / Prepare Solution (Use appropriate shielding & technique) C->D E 5. Conduct Experiment (Maintain containment) D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate Hazardous Waste (Solid & Liquid) F->G H 8. Doff PPE Correctly (Avoid self-contamination) G->H I 9. Wash Hands Thoroughly H->I

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid
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